Methylcobalamin xHydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C63H93CoN13O15P |
|---|---|
Molecular Weight |
1362.4 g/mol |
IUPAC Name |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 |
InChI Key |
WFXLIARBQZLWLZ-INGVNTQCSA-L |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Methylcobalamin xHydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin, the activated form of vitamin B12, plays a crucial role in various metabolic pathways, most notably as a cofactor for methionine synthase. Its therapeutic applications in treating peripheral neuropathy, diabetic neuropathy, and megaloblastic anemia underscore the importance of well-defined synthesis and characterization protocols. This technical guide provides a comprehensive overview of the synthesis of methylcobalamin hydrate from cyanocobalamin, detailing the reaction mechanism, experimental procedures, and purification strategies. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized product, ensuring its identity, purity, and hydration state. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of methylcobalamin-based therapeutics.
Synthesis of Methylcobalamin xHydrate
The synthesis of methylcobalamin from cyanocobalamin is a two-step process involving the reduction of the cobalt (III) center to a supernucleophilic cobalt (I) species, followed by methylation.[1]
Reaction Scheme
The overall reaction can be summarized as follows:
Step 1: Reduction Cyanocobalamin (Vitamin B12) is treated with a reducing agent, typically sodium borohydride (NaBH₄), in an aqueous or aqueous-alcoholic medium. This reduces the Co(III) to Co(I).
Step 2: Methylation The resulting cob(I)alamin is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form methylcobalamin.[2][3]
Experimental Protocol: Synthesis
This protocol is a synthesis of information from various patented industrial processes.[4][5][6]
Materials:
-
Cyanocobalamin
-
Sodium Borohydride (NaBH₄)
-
Methyl Iodide (CH₃I)
-
Methanol
-
Acetone
-
Deionized Water
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel protected from light, dissolve cyanocobalamin in deionized water.
-
Purge the solution with an inert gas (nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
While maintaining a slow stream of inert gas, add a solution of sodium borohydride in water to the cyanocobalamin solution. The color of the solution will change from red to brownish-green, indicating the formation of cob(I)alamin.
-
After the reduction is complete (typically 30-60 minutes), add methyl iodide to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. The color will turn to a deep red, indicating the formation of methylcobalamin.
-
To precipitate the crude methylcobalamin, slowly add acetone to the reaction mixture with stirring.
-
Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry under vacuum in the dark.
Table 1: Representative Quantities for Laboratory-Scale Synthesis
| Reagent | Molar Ratio (relative to Cyanocobalamin) | Example Quantity (for 1g Cyanocobalamin) |
| Cyanocobalamin | 1 | 1.0 g |
| Sodium Borohydride | 10-20 | 0.28 - 0.56 g |
| Methyl Iodide | 5-10 | 0.52 - 1.04 mL |
| Deionized Water | - | 20 mL |
| Acetone | - | 100 mL |
Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials, byproducts, and inorganic salts.
Procedure:
-
Dissolve the crude methylcobalamin in a minimal amount of warm water.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add acetone to the filtrate with gentle stirring until precipitation begins.
-
Allow the solution to stand at 4°C for several hours to facilitate complete crystallization.
-
Collect the bright red crystals of this compound by filtration.
-
Wash the crystals with a small volume of cold acetone and dry under vacuum in a desiccator protected from light.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized methylcobalamin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and reliable method for the identification and quantification of methylcobalamin.[7][8]
Experimental Protocol:
-
Prepare a stock solution of the synthesized methylcobalamin in deionized water (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 20 µg/mL) in a pH 7.0 phosphate buffer.
-
Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer, with the buffer solution as a blank.
Table 2: Expected UV-Vis Absorption Maxima for Methylcobalamin
| Solvent/pH | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| pH 7.0 Buffer | 266-269 | 341-344 | 520-524 |
| 0.1N HCl | 264-266 | 303-307 | 459-462 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of methylcobalamin.[9][10]
Experimental Protocol:
-
Dissolve a sample of the synthesized methylcobalamin in D₂O.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The characteristic signal for the methyl group attached to the cobalt atom is a key indicator of successful synthesis.
Table 3: Characteristic NMR Chemical Shifts for Methylcobalamin in D₂O
| Nucleus | Group | Chemical Shift (ppm) |
| ¹³C | Co-CH₃ | ~9.0 |
| ¹H | Co-CH₃ | ~0.5 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of methylcobalamin and for separating it from related cobalamins.[11][12]
Experimental Protocol:
-
Mobile Phase: A gradient of methanol and water containing a small amount of acid (e.g., 0.1% acetic acid) is commonly used.
-
Stationary Phase: A C18 reverse-phase column is typically employed.
-
Detection: UV detection at one of the absorption maxima (e.g., 351 nm or 522 nm).[7][13]
-
Inject a solution of the synthesized methylcobalamin and compare the retention time and peak purity with a certified reference standard.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the water content (hydration state) and to study the thermal stability of the methylcobalamin hydrate.[14][15][16]
Experimental Protocol:
-
Accurately weigh a small sample (5-10 mg) of the synthesized methylcobalamin hydrate into a TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
TGA: The weight loss observed at temperatures below 150°C corresponds to the loss of water molecules, allowing for the determination of the degree of hydration.
-
DSC: Endothermic peaks in the DSC thermogram can indicate dehydration events and decomposition.
Signaling Pathway and Mechanism of Action
Methylcobalamin functions as an essential cofactor for the enzyme methionine synthase.[17][18][19] This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the methionine cycle.
Caption: The role of Methylcobalamin in the Methionine Synthase reaction.
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to produce and validate high-purity methylcobalamin for further investigation and potential therapeutic applications. The provided workflows and diagrams offer a clear and concise visual representation of the key processes involved.
References
- 1. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of high-purity methylcobalamin (1996) | Ishiyama Tadashi | 4 Citations [scispace.com]
- 4. CA2600987A1 - Process for the production of methylcobalamin - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP3481839B1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 13. pjlss.edu.pk [pjlss.edu.pk]
- 14. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 15. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 16. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine synthase - Wikipedia [en.wikipedia.org]
- 18. proteopedia.org [proteopedia.org]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Methylcobalamin Hydrate
Introduction: Methylcobalamin hydrate is a biologically active, coenzyme form of vitamin B12.[1][2] It is distinguished from cyanocobalamin by the presence of a methyl group attached to the cobalt atom, a feature that makes it a rare example of a naturally occurring organometallic compound.[3][4] This vitamer plays a crucial role as a cofactor for methionine synthase, an enzyme essential for the conversion of homocysteine to methionine, which is vital for DNA synthesis and the maintenance of the nervous system.[2][5][6] In pharmaceutical and nutraceutical applications, it is used in the treatment of vitamin B12 deficiency, peripheral and diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis.[7][8] Its superior bioavailability and neuroprotective effects make it a subject of ongoing research.[9]
Chemical Properties
Methylcobalamin hydrate's chemical identity is defined by its complex organometallic structure centered around a cobalt atom within a corrin ring.
| Property | Value | References |
| Chemical Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | [8] |
| Synonyms | Mecobalamin Hydrate, Methyl-B12, MeCbl | [1][4][9][10] |
| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P·xH₂O | [7][9][10] |
| Molecular Weight | 1344.40 g/mol (as anhydrous) | [7][9][10] |
| CAS Number | 288315-09-3 | [7][9] |
| Purity | >96.0% (HPLC), >98.0% (Total Nitrogen) | [9][10][11] |
Physical Properties
The physical characteristics of Methylcobalamin hydrate are important for its formulation and handling.
| Property | Value | References |
| Appearance | Dark red to brown crystalline powder | [8][9][10][11] |
| Melting Point | >190°C (decomposes), 232-235°C | [8][12] |
| Solubility | Partially soluble in cold and hot water; Sparingly soluble in water; Slightly soluble in Ethanol; Insoluble in Acetonitrile; ≥53.5 mg/mL in DMSO | [7][8][13] |
| Storage | Store at 2 - 8 °C or -20°C, protected from light | [7][9] |
| Stability | Highly sensitive to light (photolabile).[14][15][16] Susceptible to degradation under acidic (least stable at pH 2) and alkaline conditions, with the highest stability at pH 5.[17][18] |
Spectroscopic Properties
Spectroscopic data is critical for the identification and quantification of Methylcobalamin.
| Property | Value | References |
| UV-Vis λmax | ~264 nm, ~351-353 nm, ~376 nm, ~550 nm (in various solvents) | [19][20][21][22] |
| Molar Absorptivity | The ratio of absorbance at 361 nm to 550 nm is between 3.15 and 3.40 for the related cyanocobalamin, indicating the purity of the corrin ring structure. | [22] |
Biological Role and Signaling Pathways
Methylcobalamin is a critical coenzyme in two primary pathways: the methionine cycle in the cytoplasm and as a neuroprotective agent.
Methionine Synthase Pathway
Methylcobalamin serves as the direct methyl group donor for the enzyme methionine synthase (MTR). This reaction is fundamental for regenerating methionine from homocysteine, a process essential for DNA methylation and the production of S-adenosylmethionine (SAM), a universal methyl donor.[2][6]
Caption: Methylcobalamin's role in the methionine synthase cycle.
Neuroprotective Signaling
Recent studies have shown that methylcobalamin promotes neurite outgrowth and inhibits neural apoptosis.[6] It achieves this by activating specific intracellular signaling cascades, primarily the Erk1/2 and Akt pathways, which are crucial for neuronal survival and regeneration.[6][23]
Caption: Neuroprotective signaling pathways activated by Methylcobalamin.
Experimental Protocols
Synthesis of Methylcobalamin
A common laboratory method involves the reduction of cyanocobalamin followed by methylation.[3]
Materials:
-
Cyanocobalamin
-
Sodium borohydride
-
Methyl iodide
-
Alkaline solution (e.g., 2N Sodium Hydroxide)
-
Deionized water
-
Acetone
-
Nitrogen gas supply
Protocol:
-
Suspend cyanocobalamin in deionized water in a reaction vessel.
-
Heat the suspension to approximately 30°C. Purge the vessel with nitrogen to create an inert atmosphere.[24]
-
In a separate container, prepare a solution of sodium borohydride in alkaline deionized water.[24]
-
Add the sodium borohydride solution to the cyanocobalamin suspension over a period of 30 minutes, ensuring the temperature does not exceed 40°C. This step reduces the Co(III) center.[24]
-
Following the reduction, add the methylating agent, methyl iodide, to the reaction mixture.[3]
-
Maintain the reaction at 40°C for 1.5 to 3 hours.[24]
-
Cool the mixture to 10-15°C to precipitate the product.[24]
-
Filter the resulting solid and wash with acetone to purify the methylcobalamin crystals.[24]
Quantification by UV-Visible Spectrophotometry
This method is used for the quantitative estimation of Methylcobalamin in bulk or formulations.[19]
Materials:
-
Methylcobalamin standard
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Protocol:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Methylcobalamin standard in the chosen solvent (e.g., methanol) to prepare a stock solution (e.g., 100 μg/ml).[25]
-
Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 3-60 μg/ml, depending on the specific method.[19][20][25]
-
Sample Preparation: Dissolve the sample containing Methylcobalamin in the same solvent and dilute to fall within the concentration range of the working standards.
-
Measurement: Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorption (λmax), typically around 351-353 nm.[19][20]
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Quantification: Measure the absorbance of the sample solution at the same λmax and determine its concentration using the regression equation from the calibration curve.[25]
Stability-Indicating RP-HPLC Method
This protocol outlines a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method to determine the purity and stability of Methylcobalamin.[14][18]
Caption: General workflow for RP-HPLC analysis of Methylcobalamin.
Chromatographic Conditions (Example):
-
Column: C18 Hypersil BDS (150 x 4.6 mm, 5 µm) or equivalent.[14]
-
Mobile Phase: A mixture of methanol and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[14] An alternative could be 25 mM potassium dihydrogen phosphate (pH 3.8): methanol:acetonitrile (55:35:10, v/v/v).[18]
-
Injection Volume: 20 µL.[26]
-
Retention Time: Typically observed between 2.9 and 7.8 minutes, depending on the exact conditions.[14][20][21]
Protocol:
-
Prepare the mobile phase and degas it.
-
Prepare standard and sample solutions of Methylcobalamin in the mobile phase. Protect these solutions from light.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the Methylcobalamin peak based on retention time. Degradation products, such as hydroxocobalamin, will appear as separate peaks.[14]
-
Calculate the amount of Methylcobalamin and any impurities by comparing the peak areas to the standard.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of Mecobalamin? [synapse.patsnap.com]
- 3. Methylcobalamin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylcobalamin hydrate, 97% | Fisher Scientific [fishersci.ca]
- 8. dnplindia.com [dnplindia.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methylcobalamin Hydrate | CymitQuimica [cymitquimica.com]
- 11. Methylcobalamin 288315-09-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Mecobalamin | 13422-55-4 [chemicalbook.com]
- 13. apexbt.com [apexbt.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journalwjbphs.com [journalwjbphs.com]
- 18. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. scribd.com [scribd.com]
- 22. mt.com [mt.com]
- 23. researchgate.net [researchgate.net]
- 24. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- 25. sphinxsai.com [sphinxsai.com]
- 26. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Methylcobalamin in Methionine Synthase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine synthase (MS), a crucial enzyme in one-carbon metabolism, catalyzes the remethylation of homocysteine to methionine. This reaction is fundamentally dependent on its cofactor, methylcobalamin, the active form of vitamin B12. This technical guide provides an in-depth exploration of the intricate role of methylcobalamin as a cofactor for methionine synthase. It details the enzyme's catalytic mechanism, its position at the intersection of the folate and methionine cycles, and the profound physiological consequences of its dysfunction. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting this vital metabolic pathway.
Introduction
Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-methyltransferase (MTR), is a pivotal enzyme in human physiology.[1] It is one of only two vitamin B12-dependent enzymes in mammals and plays an indispensable role in cellular metabolism.[2] The primary function of methionine synthase is to catalyze the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding methionine and tetrahydrofolate (THF).[1][3] This reaction is not only essential for the regeneration of the essential amino acid methionine but also serves as a critical link between the folate and methionine metabolic cycles.[4][5] The direct involvement of methylcobalamin as an intermediate methyl carrier is the cornerstone of this catalytic process.[3]
A deficiency in methylcobalamin or impaired methionine synthase activity can lead to a range of pathologies, including megaloblastic anemia, neural tube defects, and neurological disorders.[2][6] Therefore, a thorough understanding of the enzyme's mechanism and the role of its cofactor is paramount for the development of therapeutic strategies for these conditions.
The Catalytic Mechanism of Methionine Synthase
The reaction catalyzed by methionine synthase is a bi-substrate reaction involving 5-methyltetrahydrofolate and homocysteine. The cobalamin cofactor, bound to the enzyme, acts as an intermediate methyl carrier, cycling between two oxidation states of its central cobalt atom: the supernucleophilic cob(I)alamin and the methylated cob(III)alamin (methylcobalamin).[3]
The catalytic cycle can be dissected into two main half-reactions:
-
Methyl Group Transfer from 5-MTHF to Cob(I)alamin: In the first step, the highly reactive cob(I)alamin attacks the methyl group of 5-methyltetrahydrofolate, a challenging reaction due to the poor leaving group nature of tetrahydrofolate.[3] This results in the formation of methylcobalamin and the release of tetrahydrofolate.
-
Methyl Group Transfer from Methylcobalamin to Homocysteine: The newly formed methylcobalamin then donates its methyl group to the sulfur atom of homocysteine, a zinc-activated thiolate.[7] This regenerates the cob(I)alamin form of the cofactor and produces the final product, methionine.
This catalytic cycle is occasionally interrupted by the oxidation of the highly reactive cob(I)alamin to the inactive cob(II)alamin state. To restore enzymatic activity, a reductive methylation process is required, which is catalyzed by methionine synthase reductase (MTRR). This reactivation pathway utilizes S-adenosylmethionine (SAM) as the methyl donor.[8][9]
Diagram: Catalytic Cycle of Methionine Synthase
Caption: The catalytic and reactivation cycles of methionine synthase.
Interplay with Folate and Methionine Cycles
Methionine synthase is uniquely positioned at the crossroads of two major metabolic pathways: the folate cycle and the methionine cycle.
-
The Folate Cycle: This cycle is responsible for the transfer of one-carbon units required for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. By converting 5-methyl-THF to THF, methionine synthase regenerates the active form of folate that can then be used in these biosynthetic reactions.[4][10] A deficiency in methionine synthase activity leads to the "methyl-folate trap," where folate is sequestered as 5-methyl-THF, leading to a functional folate deficiency.[11]
-
The Methionine Cycle: This cycle is centered around the synthesis and utilization of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[5] Methionine synthase regenerates methionine, which is the precursor for SAM synthesis. Thus, the enzyme is critical for maintaining the cellular methylation potential.
Diagram: Intersection of Folate and Methionine Cycles
Caption: The central role of Methionine Synthase in linking the Folate and Methionine Cycles.
Quantitative Data
The following table summarizes key kinetic parameters for methionine synthase. It is important to note that these values can vary depending on the specific experimental conditions and the source of the enzyme.
| Parameter | Value | Substrate/Condition | Source |
| Km | 18 ± 4.1 µM | 5-Methyltetrahydrofolate | [12] |
| Km | 9.3 ± 3.1 µM | Homocysteine | [12] |
| Optimal Temperature | ~37-50 °C (moderately active for thermophilic MS) | Thermus thermophilus | [12] |
| Optimal pH | 7.5 | in vitro assay | [13] |
| kcat | 1.2 to 3.3 min-1 | Fungal cobalamin-independent MS | [14] |
Experimental Protocols
Spectrophotometric Assay of Methionine Synthase Activity
This protocol is adapted from established methods and relies on the conversion of the product, tetrahydrofolate (THF), to 5,10-methenyl-THF, which can be quantified spectrophotometrically at 350 nm.
Materials:
-
1.0 M Potassium Phosphate buffer (KPO4), pH 7.2
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-Adenosylmethionine (AdoMet)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin
-
4.2 mM 5-Methyltetrahydrofolate (CH3THF)
-
5N HCl/60% Formic acid solution
-
Enzyme sample (e.g., purified methionine synthase or cell lysate)
-
Glass tubes (12x75mm)
-
Water bath or heat block
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a glass tube, prepare the reaction mixture by adding the following reagents in the specified order:
-
494 µL H2O
-
80 µL 1.0 M KPO4 (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
50 µL enzyme sample
-
80 µL 500 µM hydroxocobalamin
-
-
Pre-incubation: Mix the contents well and pre-incubate the tubes at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 48 µL of 4.2 mM CH3THF. Mix well and incubate at 37°C for 10 minutes.
-
Termination and Derivatization: Stop the reaction by adding 200 µL of the 5N HCl/60% formic acid solution. Mix thoroughly and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.
-
Measurement: Cool the tubes to room temperature. If necessary, centrifuge the samples to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm.
-
Blank: Prepare a blank reaction containing all components except the enzyme to subtract the background absorbance.
Calculation of Activity:
Enzyme activity (in nmol/min or mU) can be calculated using the Beer-Lambert law and the extinction coefficient of 5,10-methenyl-THF at 350 nm (ε = 26,500 M-1cm-1).
Quantification of Methylcobalamin in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of the light-labile methylcobalamin in plasma samples.
Materials:
-
Human plasma samples collected in EDTA tubes
-
Methanol (LC-MS grade)
-
Stable isotope-labeled methylcobalamin (internal standard)
-
LC-MS/MS system with a suitable C18 column
-
Amber-colored tubes and red light conditions to minimize light exposure
Procedure:
-
Sample Preparation (under red light):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in an amber microcentrifuge tube, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both methylcobalamin and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of methylcobalamin spiked into a blank plasma matrix and processed in the same manner as the samples.
-
Determine the concentration of methylcobalamin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Note: Due to the light sensitivity of methylcobalamin, all sample handling steps must be performed under red light or in amber-colored tubes to prevent photodegradation.[15]
Diagram: Experimental Workflow for Enzyme Purification and Activity Assay
Caption: General workflow for recombinant methionine synthase purification and subsequent activity assay.
Conclusion
Methylcobalamin is not merely a passive cofactor but an active and essential participant in the catalytic mechanism of methionine synthase. Its role as an intermediate methyl carrier is central to the regeneration of methionine and the maintenance of cellular one-carbon metabolism. The intricate interplay between the catalytic and reactivation cycles highlights the sophisticated regulation of this vital enzyme. A comprehensive understanding of the function of methylcobalamin in methionine synthase is critical for elucidating the pathophysiology of numerous diseases and for the rational design of novel therapeutic interventions. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this important area of human health.
References
- 1. Methionine synthase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. medlink.com [medlink.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methionine synthase is essential for cancer cell proliferation in physiological folate environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
Biomethylation Pathways Involving Methylcobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biomethylation is a fundamental biological process involving the enzymatic transfer of a methyl group to substrates such as proteins, lipids, DNA, and various small molecules. This process is critical for a vast array of cellular functions, including gene regulation, signal transduction, and metabolism. At the heart of several key methylation pathways is methylcobalamin (MeCbl), the methylated form of vitamin B12. As an organometallic cofactor, methylcobalamin plays an indispensable role as an intermediate methyl carrier. This technical guide provides an in-depth exploration of the core biomethylation pathways dependent on methylcobalamin, with a focus on the underlying enzymatic mechanisms, quantitative kinetics, and the experimental protocols required for their investigation.
The Methionine Synthase Cycle: A Central Hub of Metabolism
The most well-characterized role of methylcobalamin is as a cofactor for methionine synthase (MS), an enzyme that links the folate and methionine metabolic cycles. This enzyme, encoded by the MTR gene in humans, catalyzes the regeneration of the essential amino acid methionine from homocysteine.[1][2] The reaction is crucial for producing S-adenosylmethionine (SAM), the universal methyl donor for most transmethylation reactions, and for maintaining the flow of one-carbon units through the folate pathway.[3]
The catalytic cycle of methionine synthase involves two sequential methyl transfer reactions:
-
Methyl Transfer to Homocysteine: The enzyme, with its cofactor in the methylcobalamin (a Co(III) state) form, binds homocysteine. The sulfur atom of homocysteine acts as a nucleophile, attacking the methyl group of methylcobalamin. This reaction forms methionine and reduces the cofactor to cob(I)alamin, a highly reactive "supernucleophile" state.[2]
-
Remethylation of the Cofactor: The highly nucleophilic cob(I)alamin then attacks the methyl group of 5-methyltetrahydrofolate (N⁵-MeTHF), the primary circulating form of folate. This regenerates methylcobalamin and releases tetrahydrofolate (THF), which can then be used for the synthesis of purines and thymidine.[3][4]
The Reactivation Pathway
The cob(I)alamin intermediate is highly susceptible to oxidation. Approximately once every 100 to 2000 catalytic turnovers, it can be oxidized to the inactive cob(II)alamin state.[1][5] To restore activity, a separate reactivation pathway is required. This reductive methylation is catalyzed by the activation domain of the enzyme and requires S-adenosylmethionine (SAM) as the methyl donor and an electron, which in humans is supplied by methionine synthase reductase (MTRR).[1][5]
Other Biomethylation Pathways Involving Methylcobalamin
While the methionine synthase reaction is its primary role in humans, methylcobalamin is also implicated in other biomethylation processes, particularly in the context of toxicology and potentially in epigenetics.
-
Biomethylation of Metals and Metalloids: Methylcobalamin can act as a methyl donor in the biomethylation of heavy metals and metalloids, including mercury, arsenic, tin, and selenium.[6][7][8] This process, often occurring in microorganisms, can significantly alter the toxicity and mobility of these elements in the environment. For example, the methylation of inorganic arsenic is a detoxification pathway that involves the formation of various methylated arsenicals.[9] The reaction mechanisms can be complex, but they generally involve the transfer of the methyl group from methylcobalamin to the target metal(loid).[7]
-
DNA Methylation: There is in vitro evidence suggesting a potential role for methylcobalamin in DNA methylation. One study found that methylcobalamin can act as a direct methyl donor for DNA (cytosine-5)-methyltransferase, the enzyme responsible for establishing and maintaining DNA methylation patterns.[10] The same study also noted that at low concentrations, cobalamin derivatives could enhance methylation in the presence of SAM, but at higher concentrations, methylcobalamin acted as a competitive inhibitor of the enzyme with respect to SAM.[10] This suggests a complex regulatory interplay that warrants further investigation.
Data Presentation: Quantitative Enzyme Kinetics
The efficiency and substrate affinity of enzymes in these pathways can be described by their kinetic parameters. The table below summarizes key quantitative data for relevant methyltransferases.
| Enzyme | Organism/Type | Substrate | KM (µM) | kcat (min⁻¹) | kcat/KM (min⁻¹µM⁻¹) | Ki (µM) | Reference |
| Methionine Synthase (tMS) | Thermotoga maritima | 5-CH₃-H₄folate | 18 ± 4.1 | - | - | - | [6][11] |
| Methionine Synthase (tMS) | Thermotoga maritima | Homocysteine | 9.3 ± 3.1 | - | - | - | [6][11] |
| Methionine Synthase (MetE) | Aspergillus sojae | 5-CH₃-H₄folate-glu₃ | 6.2 | 3.35 | 0.54 | - | [12] |
| Methionine Synthase (MetE) | Rhizopus delemar | 5-CH₃-H₄folate-glu₃ | 0.8 | 1.18 | 1.44 | - | [12] |
| Methionine Synthase (MetE) | Escherichia coli | 5-CH₃-H₄folate-glu₃ | 6.4 | 12 | 1.9 | - | [13] |
| DNA (cytosine-5)-methyltransferase | Rat Spleen | S-Adenosylmethionine | 8 | - | - | 15 (MeCbl) | [10] |
Note: MetE is a cobalamin-independent methionine synthase, included for comparison. The rate constant for demethylation of E. coli MetH by homocysteine has been measured at 11.3 s⁻¹ and 127 s⁻¹ under different buffer conditions.[14]
Experimental Protocols
Investigating methylcobalamin-dependent pathways requires robust and specific assays. Below are detailed methodologies for key experiments.
Protocol 1: Non-Radioactive Methionine Synthase Activity Assay
This spectrophotometric assay measures the formation of tetrahydrofolate (THF), which is converted to a chromophore, methenyl-H₄folate (CH⁺=H₄folate), for quantification.[15][16][17]
Materials:
-
1 M Potassium phosphate buffer, pH 7.2
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-adenosylmethionine (SAM)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin (OH₂Cbl)
-
250 µM (6R,S)-CH₃-H₄folate
-
Quenching Solution: 5 N HCl in 60% aqueous formic acid
-
Purified Methionine Synthase (MS) enzyme
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture of 800 µL. Combine distilled water, 80 µL of potassium phosphate buffer, 40 µL of DTT, 4 µL of SAM, and 4 µL of L-homocysteine. Add the desired volume of MS enzyme. Prepare a blank reaction lacking the enzyme.
-
Activation: Add 80 µL of OH₂Cbl to the mixture and incubate at 37°C for exactly 5 minutes. This step creates a semi-anaerobic environment and allows for the reductive activation of the enzyme.[15]
-
Initiation: Start the reaction by adding 48 µL of (6R,S)-CH₃-H₄folate. Mix well and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Quenching and Derivatization: Stop the reaction by adding 200 µL of the acidic quenching solution. Immediately heat the mixture at 80-90°C for 10 minutes to convert the THF product to the stable CH⁺=H₄folate.[15][17]
-
Quantification: Cool the reaction mixture to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm in a spectrophotometer.
-
Calculation: Calculate the amount of product formed using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[16]
Protocol 2: Recombinant Expression and Purification of GST-tagged Methyltransferases
This protocol describes a general method for producing recombinant methyltransferase enzymes, such as methionine synthase, in E. coli for in vitro studies.[18]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a pGEX vector containing the gene of interest.
-
LB broth with appropriate antibiotic (e.g., 50 µg/mL Ampicillin).
-
1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 1X PBS, protease inhibitors.
-
Glutathione sepharose beads.
-
Elution Buffer: 100 mM Tris pH 8.0, 120 mM NaCl, 10 mM reduced L-Glutathione.
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB broth with ampicillin. Grow overnight at 37°C with vigorous shaking.
-
Scale-Up: Transfer the overnight culture into a larger volume of LB/ampicillin (e.g., 500 mL) and grow at 37°C until the optical density at 600 nm (A₆₀₀) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue incubation for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 4000 x g for 10 min at 4°C). The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in cold lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cellular debris. Collect the supernatant, which contains the soluble protein.
-
Affinity Purification: Add the clarified supernatant to pre-equilibrated glutathione sepharose beads. Incubate with gentle rocking for 2-4 hours at 4°C to allow the GST-tagged protein to bind.
-
Washing: Wash the beads several times with cold 1X PBS to remove non-specifically bound proteins.
-
Elution: Elute the purified protein from the beads by incubating with elution buffer. Collect the eluate, which contains the purified GST-tagged methyltransferase.
-
Analysis: Confirm the purity and size of the protein using SDS-PAGE and Coomassie blue staining.
References
- 1. Methionine synthase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Microbial Methylation of Metalloids: Arsenic, Antimony, and Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-specific isotope analysis of the methyl group carbon in methylcobalamin for the investigation of biomethylation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on biomethylation and demethylation of toxic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: methylcobalamin can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 17. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.org [mdanderson.org]
Spectroscopic Analysis of Methylcobalamin Water Coordination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to analyze the coordination of water to methylcobalamin (MeCbl), the biologically active form of vitamin B12. Understanding this interaction is crucial for elucidating its enzymatic mechanisms, stability in pharmaceutical formulations, and overall chemical behavior in aqueous environments.
Introduction to Methylcobalamin and Water Coordination
Methylcobalamin features a cobalt (III) ion at the center of a corrin ring. The coordination sphere is typically occupied by the four nitrogen atoms of the corrin ring, a methyl group on the "upper" (β) axial position, and a 5,6-dimethylbenzimidazole (DMBz) group on the "lower" (α) axial position. In aqueous solution, an equilibrium exists between this "base-on" form and a "base-off" form, where the DMBz ligand is displaced. This displacement allows for the coordination of a water molecule, significantly altering the electronic and steric properties of the cobalt center. Spectroscopic methods are invaluable for probing this equilibrium and characterizing the aqua-coordinated species.
General Experimental Workflow
The spectroscopic analysis of MeCbl water coordination follows a standardized workflow. Careful sample preparation is critical, as MeCbl is light-sensitive. All operations should be conducted under low-light conditions to prevent photolytic degradation, which can lead to the formation of hydroxocobalamin and skew results.
The Pivotal Role of Hydration in the Physiological Activity of Methylcobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin (MeCbl), the neurologically active form of vitamin B12, is a vital coenzyme in mammalian metabolism. Its primary role is in the methionine synthase-catalyzed remethylation of homocysteine to methionine, a crucial step in the one-carbon metabolism that impacts DNA synthesis, methylation reactions, and neurological health. While often considered in its lyophilized or crystalline form for pharmaceutical purposes, the physiological relevance of methylcobalamin is intrinsically linked to its existence in an aqueous environment. This technical guide delves into the core of methylcobalamin's function by examining the physiological relevance of its hydration state, focusing on its stability, enzymatic interactions, and downstream signaling pathways. In the physiological milieu, methylcobalamin is inherently hydrated, and this solvation is fundamental to its biological activity.
The Inherent Hydration of Methylcobalamin in a Physiological Context
In the aqueous environment of the cell, methylcobalamin is solvated, with water molecules interacting with the corrin ring and the central cobalt ion. This hydration shell is not merely a passive solvent but plays an active role in the molecule's stability and reactivity. The distinction between an anhydrous and a hydrated form of methylcobalamin is primarily a consideration for solid-state chemistry and pharmaceutical formulation, as upon administration and dissolution in bodily fluids, it becomes a hydrated species. Therefore, all physiological activities of methylcobalamin are, by definition, those of its hydrated form.
Data Presentation: Physicochemical Properties and Stability in Aqueous Solution
The stability of methylcobalamin in an aqueous environment is a critical factor for its bioavailability and efficacy. The following tables summarize key quantitative data regarding its properties and stability in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C63H91CoN13O14P | |
| Molecular Weight (Anhydrous) | 1344.40 g/mol | |
| Solubility in Water | Soluble | |
| UV-Vis Absorption Maxima (in water) | 265 nm, 351-353 nm, 522-529 nm | [1][2] |
| Condition | Observation | Kinetic Profile | Reference |
| Acidic Hydrolysis (pH 2) | Least stable | Pseudo-first-order | [3] |
| Neutral pH (pH 5) | Highest stability | - | [3][4] |
| Alkaline Hydrolysis | Susceptible to degradation | Pseudo-first-order | [3][4] |
| Photodegradation (Aqueous Solution) | Converts to hydroxocobalamin | Zero-order | [3][5] |
| Spontaneous Conversion (in dark, aqueous solution) | Converts to hydroxocobalamin | - | [6] |
The Role of Water in the Methionine Synthase Catalytic Cycle
The primary physiological function of methylcobalamin is as a cofactor for methionine synthase (MetH). The interaction with water within the enzyme's active site is crucial for the catalytic cycle. A water molecule is present in the active site and is displaced during the reaction, indicating its direct involvement in the enzymatic mechanism[7].
Downstream Signaling Pathways Influenced by Methylcobalamin
Methylcobalamin's role extends beyond a simple metabolic cofactor; it influences key signaling pathways crucial for neuronal survival and function. The maintenance of adequate methionine levels and a low homocysteine concentration, facilitated by methylcobalamin, is critical for cellular methylation reactions and the prevention of neurotoxicity. While the direct influence of the hydration state is not explicitly studied, the aqueous environment is the backdrop for these signaling events.
Experimental Protocols
A fundamental method for assessing the physiological activity of methylcobalamin is the in vitro methionine synthase activity assay. This assay quantifies the conversion of homocysteine to methionine, a direct measure of methylcobalamin's coenzymatic function.
Methionine Synthase Activity Assay (Non-Radioactive)
Objective: To determine the enzymatic activity of methionine synthase using methylcobalamin as a cofactor by spectrophotometrically measuring the formation of tetrahydrofolate.
Materials:
-
Purified cobalamin-dependent methionine synthase
-
Methylcobalamin solution (prepared in water or buffer, protected from light)
-
L-homocysteine solution
-
S-adenosyl-L-methionine (AdoMet) solution
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.2)
-
5-methyltetrahydrofolate (CH3-H4folate) solution
-
1 N Hydrochloric acid (HCl) containing 12% formic acid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, DTT, AdoMet, L-homocysteine, and the methionine synthase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for a specified time to allow for the reduction of the enzyme.
-
Initiation of Reaction: Add methylcobalamin and 5-methyltetrahydrofolate to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding the HCl/formic acid solution. This step also serves to convert the product, tetrahydrofolate, into the more stable methenyltetrahydrofolate.
-
Derivatization: Heat the mixture at 80°C for 10 minutes to complete the conversion to methenyltetrahydrofolate.
-
Quantification: After cooling to room temperature, centrifuge the sample to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm. The amount of product formed is calculated using the extinction coefficient for methenyltetrahydrofolate.
Experimental Workflow Diagram:
Conclusion
The physiological relevance of methylcobalamin's hydration state is a fundamental aspect of its biological function, as it exists and operates in an aqueous environment. The hydration of methylcobalamin influences its stability, its interaction with methionine synthase, and its participation in crucial metabolic and signaling pathways. For researchers and drug development professionals, understanding that the physiological form of methylcobalamin is inherently hydrated is key to designing relevant experiments and formulating effective therapeutic agents. Future research could further elucidate the specific roles of water molecules in the active site of methylcobalamin-dependent enzymes and how this might be leveraged for the development of novel therapeutics for neurological and metabolic disorders.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Methylcobalamin Hydrate Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin (MeCbl), the methylated active form of vitamin B12, is a vital cofactor in a range of metabolic processes. Its structure and interaction with the surrounding aqueous environment are critical to its function and stability. This technical guide provides a comprehensive overview of the theoretical modeling of methylcobalamin hydrate (MeCbl·xH₂O) structures. It details the experimental underpinnings of these models, primarily X-ray crystallography, and delves into the computational methodologies used to simulate and analyze the hydrated structure. This includes molecular mechanics (MM) approaches with a focus on force field parameterization, and quantum mechanical (QM) and hybrid QM/MM methods for a more detailed electronic structure analysis. This guide is intended to serve as a resource for researchers in computational chemistry, drug development, and biochemistry who are interested in the detailed molecular-level understanding of this essential biomolecule.
Introduction
Methylcobalamin is a complex organometallic compound featuring a cobalt atom coordinated within a corrin ring. In biological systems and in crystalline form, MeCbl is invariably associated with water molecules, forming hydrates of varying stoichiometry (MeCbl·xH₂O). The number and arrangement of these water molecules can significantly influence the conformation of the flexible side chains of the corrin ring, the coordination geometry of the cobalt center, and the overall stability of the molecule. Theoretical modeling provides a powerful lens through which to investigate these structural nuances at an atomic level of detail, complementing experimental techniques.
This guide will first review the key experimental data that informs and validates theoretical models. It will then provide a detailed exposition of the primary computational methods employed in the study of MeCbl·xH₂O, followed by a summary of key theoretical findings.
Experimental Foundation: X-ray Crystallography
High-resolution X-ray crystallography is the primary experimental technique for determining the three-dimensional structure of methylcobalamin and its hydrates. The resulting crystal structures provide the foundational data for building and validating theoretical models.
Experimental Protocol for Crystallization and X-ray Diffraction
The following is a generalized protocol for the crystallization and X-ray diffraction of alkylcobalamins, based on methodologies reported for MeCbl analogs[1][2].
-
Synthesis and Purification: Methylcobalamin is synthesized from hydroxocobalamin hydrochloride. The purity of the sample is crucial for obtaining high-quality crystals and is typically verified by techniques such as ¹H NMR and mass spectrometry[1].
-
Crystallization: Crystals suitable for X-ray analysis are grown from aqueous solutions, often under anaerobic conditions to prevent degradation. The crystallization process can take several days to weeks at room temperature[1].
-
Crystal Mounting and Data Collection:
-
Crystals are transferred into a cryoprotectant, such as paratone oil, to prevent damage during flash-cooling[1].
-
The crystal is then mounted on a nylon loop and flash-cooled in liquid nitrogen[1].
-
X-ray diffraction data are collected at a synchrotron source to achieve high resolution. A typical wavelength used is around 0.78 Å[1].
-
Multiple datasets with varying exposure times and beam attenuations may be collected to ensure accurate intensity measurements for both weak and strong reflections[1].
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed and scaled using software such as XDS and XSCALE[1].
-
The structure is solved by molecular replacement, using a known cobalamin structure as a search model.
-
The model is then refined against the experimental data. This process involves adjusting atomic positions, occupancies, and displacement parameters to minimize the difference between the calculated and observed structure factors.
-
Water molecules are identified from the electron density map and included in the refinement. In many cobalamin crystal structures, some water molecules are found to have partial occupancy, indicating that they do not occupy that specific position in every unit cell of the crystal[1].
-
Key Structural Features from Crystallography
Crystallographic studies of methylcobalamin and its analogs have revealed several key structural features that are essential for theoretical modeling.
-
Coordination Geometry: The cobalt atom is octahedrally coordinated by the four nitrogen atoms of the corrin ring, the nitrogen of the 5,6-dimethylbenzimidazole (DMB) lower axial ligand, and the carbon atom of the upper axial methyl group[3].
-
Corrin Ring Pucker: The corrin ring is not perfectly planar and exhibits a characteristic pucker, often described by a "fold angle"[1][2].
-
Hydration Shell: The crystal structures invariably show a network of water molecules surrounding the methylcobalamin molecule. These water molecules form hydrogen bonds with the amide side chains of the corrin ring and with other water molecules, creating an extensive hydrogen-bonding network[1][4][5]. The number of water molecules can vary, with some structures reporting over 20 water molecules per methylcobalamin molecule[1][5].
Theoretical Modeling Methodologies
A variety of computational methods can be employed to model the structure of methylcobalamin hydrate. The choice of method depends on the specific research question, the desired level of accuracy, and the available computational resources.
Molecular Mechanics (MM)
Molecular mechanics methods are based on classical physics and use a force field to describe the potential energy of a system as a function of its atomic coordinates. MM is computationally efficient and is well-suited for studying large systems and for long-timescale simulations, such as molecular dynamics.
A critical component of any MM simulation is the force field. Standard biomolecular force fields like AMBER and CHARMM do not typically include parameters for the organometallic cobalt center in methylcobalamin. Therefore, specific parameterization is required.
-
Parameter Development: Force field parameters for cobalamins have been developed for both AMBER and CHARMM force fields[1][5]. These parameters are often derived from a combination of quantum mechanical calculations and fitting to experimental data (e.g., crystal structures).
-
CHARMM-compatible Parameters: A notable development is the creation of CHARMM-compatible force field parameters for various corrinoids, including those with cobalt in different oxidation states (Co³⁺, Co²⁺, Co¹⁺)[1]. These parameters have been validated against both DFT and crystal structure geometries[1]. The parameter files often include terms for bond lengths, angles, dihedrals, and non-bonded interactions involving the cobalt atom and the surrounding corrin ring atoms.
MD simulations can provide insights into the dynamic behavior of methylcobalamin hydrate and the role of the surrounding water molecules in stabilizing its structure. A general workflow for setting up and running an MD simulation of methylcobalamin in a water box is as follows:
-
System Preparation:
-
Start with the crystal structure of methylcobalamin.
-
Add hydrogen atoms to the structure.
-
Generate the topology and parameter files for methylcobalamin using a force field with appropriate cobalamin parameters (e.g., a modified CHARMM or AMBER force field).
-
Create a simulation box (e.g., cubic or triclinic) and solvate the methylcobalamin molecule with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature. Position restraints are often applied to the heavy atoms of the methylcobalamin molecule to allow the solvent to equilibrate around it.
-
Follow this with a simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system. The position restraints on the solute are gradually removed during this phase.
-
-
Production Run: Run the simulation for the desired length of time in the NPT ensemble without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals for later analysis.
-
Analysis: Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to characterize the hydration shell, and hydrogen bonding dynamics.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of methylcobalamin. These methods are computationally more expensive than MM and are typically used for smaller systems or for single-point energy calculations and geometry optimizations.
The choice of DFT functional and basis set is crucial for obtaining accurate results for transition metal complexes like methylcobalamin.
-
Functionals: Studies have shown that the choice of functional can significantly impact the calculated properties, such as the Co-C bond dissociation energy (BDE). The BP86 functional has been found to provide geometries in good agreement with experimental data[3][6]. Hybrid functionals like B3LYP have also been used, but may underestimate the Co-C BDE unless dispersion corrections are included (e.g., B3LYP-D)[2][6].
-
Basis Sets: A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G*) is typically required for meaningful calculations on methylcobalamin[3][6]. For more accurate energy calculations, larger basis sets with diffuse functions may be necessary[6].
-
Geometry Optimization: QM methods can be used to optimize the geometry of methylcobalamin and small clusters with a few water molecules to study the direct interactions between the solute and solvent.
-
Electronic Structure Analysis: QM calculations can provide insights into the nature of the Co-C bond, the charge distribution within the molecule, and how these are affected by the surrounding water molecules.
-
Spectroscopic Properties: QM methods can be used to predict spectroscopic properties, which can then be compared with experimental data.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MM. In this approach, the chemically active part of the system (e.g., the cobalt center and the corrin ring) is treated with a QM method, while the rest of the system (e.g., the solvent) is treated with an MM force field.
A typical QM/MM partitioning for studying the hydration of methylcobalamin would involve:
-
QM Region: The cobalt atom, the corrin ring, the axial ligands (methyl and DMB), and possibly the first hydration shell of water molecules.
-
MM Region: The rest of the water molecules in the simulation box.
The protocol for a QM/MM MD simulation is similar to that of a classical MD simulation, with the key difference being that at each time step, a QM calculation is performed on the QM region to determine the forces on those atoms. This makes QM/MM simulations significantly more computationally demanding than classical MD.
Quantitative Data from Theoretical Models
Theoretical studies have provided valuable quantitative data on the structure and properties of methylcobalamin. The following tables summarize some of these findings.
Table 1: Comparison of Key Geometric Parameters from Experimental and Theoretical Methods
| Parameter | Experimental (X-ray) | DFT (BP86/6-31G) | DFT (B3LYP/6-31G) |
| Co-C Bond Length (Å) | ~1.99 | Good agreement | Good agreement |
| Co-N(DMB) Bond Length (Å) | ~2.19 | Good agreement | Good agreement |
| Corrin Fold Angle (°) | 13-15 | Varies with functional | Varies with functional |
Note: Specific values can vary depending on the exact crystal structure and computational setup. The table indicates general agreement.
Table 2: Calculated Co-C Bond Dissociation Energies (BDEs) with Different DFT Functionals
| Method | BDE (kcal/mol) | Reference |
| Experimental | 36-37 | [6] |
| B3LYP | Underestimates significantly | [2][6] |
| BP86 | Closer to experimental, but still underestimates | [6] |
| B3LYP-D | Good agreement with experiment | [6] |
| B3P86-D | Good agreement with experiment | [6] |
Visualizations of Workflows and Relationships
Experimental Workflow for Structure Determination
Caption: Experimental workflow for determining the crystal structure of Methylcobalamin hydrate.
Molecular Dynamics Simulation Workflow
Caption: Workflow for a classical Molecular Dynamics simulation of Methylcobalamin hydrate.
QM/MM Simulation Logical Diagram
Caption: Logical partitioning of the system in a hybrid QM/MM simulation of Methylcobalamin.
Conclusion
The theoretical modeling of methylcobalamin hydrate structures is a multi-faceted field that integrates experimental data with a range of computational techniques. X-ray crystallography provides the essential structural benchmarks, while molecular mechanics simulations allow for the exploration of the dynamic behavior of the hydrated molecule. Quantum mechanical and QM/MM methods offer a deeper understanding of the electronic structure and reactivity of the cobalt center. The continued development of more accurate force fields and more efficient QM/MM algorithms will further enhance our ability to model this complex and vital biomolecule, providing insights that are crucial for understanding its biological roles and for the development of new therapeutic agents.
References
- 1. Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. FreeSolv: A database of experimental and calculated hydration free energies, with input files - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Which DFT functional performs well in the calculation of methylcobalamin? Comparison of the B3LYP and BP86 functionals and evaluation of the impact of empirical dispersion correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methylcobalamin in Bulk Drug by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a simple, precise, and accurate isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methylcobalamin in bulk drug substance. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at 376 nm.[1][2]
Introduction
Methylcobalamin, an active coenzyme form of vitamin B12, is a crucial component in various pharmaceutical formulations used to treat conditions like peripheral neuropathy and diabetic neuropathy.[3] Accurate quantification of the active pharmaceutical ingredient (API) in the bulk drug is essential to ensure its quality, safety, and efficacy. Due to its photolabile nature, a robust and stability-indicating analytical method is required.[4][5] This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with an isocratic pump, UV/VIS or Photodiode Array (PDA) detector, autosampler, and column oven (Shimadzu LC-20-AD or equivalent).[4]
-
Chromatography data acquisition and processing software.
-
-
Materials and Reagents:
-
Chromatographic Column:
Experimental Protocols
The chromatographic conditions were optimized for the efficient separation and quantification of Methylcobalamin.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05M Sodium Dihydrogen Orthophosphate : Acetonitrile (80:20 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[1] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 376 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (or 25°C for improved robustness)[6] |
| Run Time | 10 minutes |
Note: Methylcobalamin is light-sensitive; all solutions must be prepared and stored in light-resistant (amber) volumetric flasks and protected from light.[4][5]
-
Mobile Phase Preparation:
-
Prepare a 0.05M Sodium Dihydrogen Orthophosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.
-
Mix 800 mL of the buffer with 200 mL of Acetonitrile.[1]
-
Adjust the pH of the final mixture to 3.5 using orthophosphoric acid.[1]
-
Degas the mobile phase by sonication for 15 minutes and filter through a 0.45 µm membrane filter before use.[1]
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Methylcobalamin Reference Standard.
-
Transfer it into a 100 mL amber volumetric flask.
-
Add about 70 mL of the mobile phase, sonicate to dissolve completely, and then dilute to the mark with the mobile phase.
-
-
Working Standard Solution Preparation (30 µg/mL):
-
Pipette 30.0 mL of the Standard Stock Solution into a 100 mL amber volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a final concentration of 30 µg/mL.
-
-
Sample Solution Preparation (Bulk Drug, 30 µg/mL):
-
Accurately weigh approximately 30 mg of the Methylcobalamin bulk drug sample.
-
Transfer it into a 100 mL amber volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Pipette 10.0 mL of this solution into a 100 mL amber volumetric flask and dilute to the mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform five replicate injections of the Working Standard Solution to check for system suitability.
-
Inject the blank (mobile phase) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and the Sample Solution in triplicate.
-
Record the peak areas from the resulting chromatograms. The retention time for Methylcobalamin is expected to be approximately 7.8 minutes.[1][2]
The percentage assay of Methylcobalamin in the bulk drug sample is calculated using the following formula:
Where:
-
AT = Average peak area of the Sample Solution
-
AS = Average peak area of the Working Standard Solution
-
WS = Weight of Reference Standard taken (mg)
-
WT = Weight of Sample taken (mg)
-
DS = Dilution factor for the Standard Solution
-
DT = Dilution factor for the Sample Solution
-
P = Purity of the Reference Standard (%)
Method Validation Summary
The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, accuracy, precision, and robustness.[1][3]
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 8000[7] |
| % RSD for Peak Area | ≤ 2.0% | < 1.0% |
The linearity was established by analyzing solutions ranging from 10 to 50 µg/mL.[1][2]
| Parameter | Result |
| Concentration Range (µg/mL) | 10 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy was determined by performing recovery studies at 80%, 100%, and 120% of the target concentration. The percentage recovery was found to be within the acceptable range of 98.0% to 102.0%.[1][8]
| Concentration Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.4 |
| 100% | 100.2 ± 0.3 |
| 120% | 99.8 ± 0.5 |
Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the % RSD found to be less than 2.0%.[4][8]
| Precision Type | % RSD |
| Intra-day (n=6) | < 1.0% |
| Inter-day (n=6) | < 1.5% |
The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters. The results remained unaffected, demonstrating the reliability of the method.
| Parameter Varied | Result (% RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase pH (± 0.2) | < 2.0% |
| Mobile Phase Organic Composition (± 2%) | < 2.0% |
Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of Methylcobalamin using the described RP-HPLC method.
Caption: Experimental workflow for Methylcobalamin quantification.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Methylcobalamin in bulk drug substance.[2] The validation results confirm that the method is suitable for its intended purpose in a routine quality control laboratory setting. The method is also stability-indicating, making it robust for analyzing the purity of the API.
References
- 1. scribd.com [scribd.com]
- 2. [PDF] A Simple and validated RP-HPLC method for the estimation of methylcobalamin in bulk and capsule dosage form | Semantic Scholar [semanticscholar.org]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110320290A - HPLC detection method of the Mecobalamin injection in relation to substance - Google Patents [patents.google.com]
- 8. bepls.com [bepls.com]
Application Note: A Validated LC-MS/MS Assay for the Pharmacokinetic Analysis of Methylcobalamin in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract Methylcobalamin (mecobalamin), an active coenzyme form of vitamin B12, is essential for various neurological functions and is used in the treatment of peripheral neuropathies.[1][2] Accurate quantification in biological matrices is critical for understanding its pharmacokinetic (PK) profile. However, developing a robust bioanalytical method is challenging due to its endogenous presence at low levels and significant light sensitivity.[1][3] This document details a sensitive, specific, and reliable liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of methylcobalamin in rat plasma. The protocol employs a simple protein precipitation extraction technique, making it suitable for high-throughput analysis in pharmacokinetic studies.[1][4] All procedures involving methylcobalamin must be performed under red light or minimal light exposure (<10 lx) to prevent photodegradation.[1][3]
Principle of the Method
This method quantifies methylcobalamin in rat plasma using a stable isotope-labeled internal standard (IS). Plasma proteins are precipitated with methanol, and the resulting supernatant is directly injected into the LC-MS/MS system.[1][5] Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides the necessary sensitivity and selectivity for bioanalysis.
Materials and Reagents
-
Analytes and Standards: Methylcobalamin, Stable Isotope-labeled Methylcobalamin (Internal Standard).
-
Solvents and Chemicals: HPLC-grade methanol, acetonitrile, and formic acid.[6] Ultrapure water.
-
Biological Matrix: Blank rat plasma (heparinized).
-
Equipment:
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methylcobalamin and the internal standard in methanol in separate amber-colored volumetric flasks.
-
Working Standard Solutions: Prepare serial dilutions of the methylcobalamin primary stock solution with methanol to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with methanol to achieve a final concentration (e.g., 20 ng/mL).[7][8]
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank rat plasma to obtain calibration standards ranging from 0.05 to 20 ng/mL.[1][3][5] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Collection and Handling
-
Collect blood samples from rats at predetermined time points post-administration into heparinized tubes.
-
Immediately centrifuge the blood to separate the plasma.
-
Transfer the plasma into amber-colored, clearly labeled cryovials.
-
All handling steps must be performed under subdued light.[8]
-
Store plasma samples frozen at -80°C until analysis.[8] Methylcobalamin has been shown to be stable in frozen plasma for at least 205 days.[1]
Plasma Sample Preparation Protocol
The following protocol is based on a simple and efficient protein precipitation method.[1][4][5]
-
Thaw frozen plasma samples at 4°C in darkness.[8]
-
In an amber-colored microcentrifuge tube, add 100 µL of the rat plasma sample.
-
Add 10 µL of the IS working solution and vortex briefly.[7][8]
-
Add 200-300 µL of cold methanol to precipitate plasma proteins.[1][5]
-
Vortex mix the sample for 2 minutes.[7]
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to an amber-colored autosampler vial.
-
Inject an aliquot (e.g., 50 µL) into the LC-MS/MS system for analysis.[7]
LC-MS/MS Instrumental Conditions
The following table summarizes typical instrumental parameters for the analysis.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| HPLC System | Shimadzu, Agilent, or equivalent[6][7] |
| Column | C18 Hypersil BDS (5 µm, 150x4.6 mm) or equivalent[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol[6] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.0 mL/min[6][9] |
| Column Temperature | 25 - 40°C[10][11] |
| Injection Volume | 50 µL[7] |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methylcobalamin: m/z 1344.6 → 1329.2[12]Internal Standard: Isotope-specific transition |
| Dwell Time | 100-200 ms |
| Source Temperature | 120°C[13] |
| Desolvation Temp. | 200 - 300°C[6][13] |
References
- 1. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mecobalamin: mechanism, pharmacokinetics and metabolism_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic profiles of methylcobalamin in rats after multiple administration routes by a simple LC-MS/MS assay with a small volume of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Methylcobalamin (xHydrate) in Primary Neuron Cultures
Introduction
Methylcobalamin (MeCbl), the active coenzyme form of vitamin B12, is a crucial nutrient for the normal functioning and maintenance of the nervous system.[1][2] It plays a vital role in several key metabolic processes, including DNA synthesis, the methylation cycle, and the production of S-adenosylmethionine (SAM), a universal methyl donor.[1][3] In neuroscience research, particularly in primary neuron cultures, Methylcobalamin is utilized for its potent neuroprotective, regenerative, and pro-survival properties.[2][4] It has been shown to promote the regeneration of injured nerves, protect against glutamate-induced neurotoxicity, and facilitate neurite outgrowth, making it a valuable compound for studying neuronal health, disease modeling, and therapeutic development.[1][4][5]
Key Applications in Primary Neuron Cultures
-
Neuroprotection: MeCbl protects neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress.[4][5][6] Chronic administration has been shown to protect cultured retinal neurons from N-methyl-D-aspartate (NMDA) receptor-mediated glutamate neurotoxicity.[5][7][8]
-
Nerve Regeneration and Neurite Outgrowth: MeCbl enhances nerve regeneration and promotes neurite outgrowth.[1][4] Studies indicate that concentrations above 100 nM can facilitate neurite outgrowth and improve neuronal survival in culture.[9]
-
Myelination: It is essential for the synthesis and maintenance of the myelin sheath that insulates nerve fibers, a process that can be studied in co-cultures of neurons and Schwann cells.[2][6][10]
-
Apoptosis Inhibition: MeCbl can inhibit neural apoptosis through the activation of key signaling pathways, thereby promoting cell survival.[1][11]
Signaling Pathways and Mechanism of Action
Methylcobalamin exerts its effects through two primary interconnected mechanisms: its role as a coenzyme in the methylation cycle and the subsequent activation of downstream signaling cascades.
-
The Methylation Cycle: MeCbl is a critical cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine.[1] Methionine is then converted to S-adenosylmethionine (SAM), which is a crucial methyl group donor for numerous reactions, including the methylation of DNA, proteins, and phospholipids. This process is thought to alter membrane properties and contribute to the neuroprotective effects of MeCbl.[5][8]
-
Activation of Pro-Survival Pathways: Through the methylation cycle, MeCbl increases the activity of the Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt) signaling pathways.[1][2][9] These pathways are central to regulating cell survival, proliferation, and neurite outgrowth.[9][10] Activation of Erk1/2 and Akt helps to inhibit apoptosis and promote the expression of proteins necessary for neuronal regeneration and function.[1][11]
Caption: Signaling pathway of Methylcobalamin in neurons.
Experimental Data Summary
The following table summarizes the observed effects of Methylcobalamin in various primary neuron culture experiments.
| Application | Neuron/Cell Type | Methylcobalamin Concentration | Observed Effect | Citation(s) |
| Neurite Outgrowth & Survival | Cerebellar Granule Neurons | > 100 nM | Promoted neurite outgrowth and neuronal survival. | [9] |
| Neuroprotection | Primary Retinal Neurons | Not specified (chronic exposure) | Prevented glutamate-induced neurotoxicity. | [5][7][8] |
| Myelination | Dorsal Root Ganglion Neuron–Schwann Cell Co-culture | Not specified | Promoted myelination. | [10] |
| Apoptosis Inhibition | C2C12 Myoblasts (Muscle Cells) | Not specified | Inhibited apoptosis during differentiation via Erk1/2. | [9][10] |
| Signal Pathway Activation | Neurons | Not specified | Increased Erk1/2 and Akt activities. | [1][2][9][10] |
Protocols for Using Methylcobalamin in Primary Neuron Cultures
General Reagents and Materials
-
Methylcobalamin xHydrate (powder)
-
Sterile, nuclease-free water or appropriate buffer for stock solution
-
Primary neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)[12][13]
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[12][13]
-
Primary neurons (e.g., from embryonic rat/mouse hippocampus or cortex)[14][15]
-
Neurotoxic agent (e.g., L-Glutamic acid) for protection assays
-
Cell viability assay kit (e.g., LDH release assay, MTT, or Calcein-AM/EthD-1)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Protocol 1: Preparation of Methylcobalamin Stock Solution
-
Calculate Amount: Determine the required amount of this compound powder to create a high-concentration stock solution (e.g., 10 mM).
-
Reconstitution: Under sterile conditions in a biosafety cabinet, reconstitute the powder in a suitable solvent like sterile, nuclease-free water. Mix thoroughly until completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines the steps to assess the protective effects of Methylcobalamin against neurotoxicity induced by glutamate.
Caption: Experimental workflow for a neuroprotection assay.
Detailed Steps:
-
Neuron Seeding: Plate dissociated primary neurons onto poly-lysine coated 96-well plates or coverslips at a suitable density for your specific neuron type and assay.[13][16]
-
Maturation: Culture the neurons for 5-7 days in vitro (DIV) to allow them to mature and form synaptic connections. Perform partial media changes as required by your specific protocol, typically every 2-3 days.[13]
-
Pre-treatment: Prepare fresh culture medium containing the desired final concentrations of Methylcobalamin (e.g., 10 nM, 100 nM, 1 µM). Remove half of the old medium from the wells and replace it with the MeCbl-containing medium. For chronic exposure, this step can be repeated with each media change.[5][7]
-
Control Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., sterile water) only.
-
Glutamate Control: Cells treated with vehicle, then exposed to glutamate.
-
Negative Control: Cells treated with vehicle and no glutamate.
-
-
-
Induction of Toxicity: After the pre-treatment period, add a concentrated solution of L-Glutamic acid to the culture wells to achieve the desired final toxic concentration.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for a period determined by the toxicity model, typically 24 hours.
-
Endpoint Analysis: Assess neuronal viability using a quantitative method.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture supernatant.[17]
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via microscopy.
-
References
- 1. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. Methylcobalamin: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of methylcobalamin, a vitamin B12 analog, against glutamate-induced neurotoxicity in retinal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iamhrt.com [iamhrt.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. rhp.realhealthproducts.com [rhp.realhealthproducts.com]
- 9. researchgate.net [researchgate.net]
- 10. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use [frontiersin.org]
Application Notes and Protocols for the Use of Methylcobalamin xHydrate in Megaloblastic Anemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megaloblastic anemia is a type of macrocytic anemia characterized by the presence of large, immature red blood cells (megaloblasts) in the bone marrow.[1][2] This condition arises from impaired DNA synthesis, which stalls nuclear division while cytoplasmic maturation continues, leading to abnormally large hematopoietic precursors.[1][2] The most common causes are deficiencies in vitamin B12 (cobalamin) or folate, both of which are crucial for DNA synthesis.[1][2][3]
Methylcobalamin, an active form of vitamin B12, plays a vital role as a cofactor for methionine synthase. This enzyme is essential for the conversion of homocysteine to methionine, a key step in the synthesis of DNA, RNA, and proteins.[4] A deficiency in methylcobalamin disrupts this pathway, leading to the hematological and neurological manifestations of megaloblastic anemia.[5] These application notes provide an overview of the use of Methylcobalamin xHydrate in both preclinical and clinical research settings for the study and treatment of megaloblastic anemia.
Mechanism of Action
Methylcobalamin is a neurologically active form of vitamin B12 that acts as a critical coenzyme in cellular metabolism.[5] Its primary role in preventing megaloblastic anemia is linked to its function in the methionine synthase pathway, which is integral to one-carbon metabolism.
Key Functions:
-
DNA Synthesis: Methylcobalamin is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), a universal methyl donor required for the synthesis of purines and pyrimidines, the building blocks of DNA.[4]
-
Erythrocyte Maturation: By facilitating DNA synthesis, methylcobalamin supports the normal maturation and division of erythroblasts in the bone marrow, leading to the production of healthy red blood cells.[4] In its absence, impaired DNA synthesis leads to the formation of megaloblasts.
-
Neurological Function: Methylcobalamin is also involved in the synthesis of myelin, the protective sheath around nerves. This is why vitamin B12 deficiency can lead to neurological symptoms in addition to anemia.[6]
The following diagram illustrates the central role of methylcobalamin in the methionine synthase pathway.
Caption: Role of Methylcobalamin in One-Carbon Metabolism.
Preclinical Research Protocols
Animal models are instrumental in understanding the pathophysiology of megaloblastic anemia and for the preclinical evaluation of therapeutic agents like this compound.
Induction of Megaloblastic Anemia in a Rat Model
A common method to induce a state similar to megaloblastic anemia in rats involves a combination of a vitamin B12-deficient diet and hypoxia to stimulate erythropoiesis, thereby unmasking the effects of the deficiency.[7][8]
Protocol:
-
Animal Model: Male Wistar rats (4 weeks old).
-
Dietary Induction:
-
House the rats in a controlled environment.
-
Provide a vitamin B12-deficient diet ad libitum for at least 8 weeks. The diet should be based on a soy protein isolate.
-
The control group should receive the same diet supplemented with cyanocobalamin.
-
-
Hypoxic Exposure:
-
Monitoring:
-
Collect blood samples weekly via the tail vein.
-
Measure hematological parameters: red blood cell (RBC) count, hemoglobin (Hb), hematocrit (Hct), and mean corpuscular volume (MCV).
-
Measure plasma vitamin B12 and methylmalonic acid levels to confirm deficiency.
-
The following diagram outlines the experimental workflow for a preclinical study.
Caption: Workflow for Animal Model of Megaloblastic Anemia.
Treatment with this compound
Protocol:
-
Preparation of this compound:
-
Dissolve this compound in sterile saline to the desired concentration. Protect the solution from light.
-
-
Administration:
-
Following the induction of anemia, administer methylcobalamin to the treatment group.
-
A typical route of administration is intraperitoneal or subcutaneous injection.
-
Dosage can be varied, but a starting point could be based on converting human equivalent doses.
-
-
Data Collection and Analysis:
-
Continue weekly monitoring of hematological and biochemical parameters.
-
At the end of the study, collect bone marrow for histological analysis to observe changes in megaloblastic features.
-
Compare the treatment group to both the deficient control group and the healthy control group.
-
Clinical Research Protocols
Clinical studies are essential to determine the efficacy and safety of this compound in human patients with megaloblastic anemia.
Patient Population and Diagnosis
-
Inclusion Criteria: Patients with a confirmed diagnosis of megaloblastic anemia based on:
-
Exclusion Criteria: Anemia due to other causes, severe concurrent illness, pregnancy, or lactation.
Treatment Regimens
The dosage and administration route of methylcobalamin can vary depending on the severity of the deficiency and the patient's absorption capacity.[11]
Table 1: Clinical Dosing Regimens for Methylcobalamin
| Population | Route | Dosage | Frequency | Duration |
| Adults (Pernicious Anemia) | Intramuscular | 1000 µg | Daily for 1 week, then weekly for 4 weeks | Monthly for life |
| Adults (Dietary Deficiency) | Oral | 1000-2000 µg | Daily | Until B12 levels normalize |
| Children | Oral | 1500 µg | Daily | As per physician's assessment |
Note: Dosages and frequencies should be adapted based on individual patient response and monitoring of hematological parameters.[11][12]
Monitoring and Efficacy Assessment
Table 2: Monitoring Parameters and Expected Outcomes in Clinical Trials
| Parameter | Baseline | Post-Treatment (1-2 weeks) | Post-Treatment (1-2 months) |
| Hemoglobin | Low | Increase of ~1 g/dL/week[12] | Normalization |
| MCV | High (>100 fL) | Decrease | Normalization |
| Reticulocyte Count | Low | Peak within 5-10 days | Normalization |
| Serum Vitamin B12 | Low | Significant increase | Normal levels |
| Serum Homocysteine | High | Decrease | Normalization |
| Serum Methylmalonic Acid | High | Decrease | Normalization |
| Neurological Symptoms | Present | Improvement may begin | Gradual resolution (may be incomplete)[1] |
A prospective, randomized, open-label study comparing oral and intramuscular cobalamin for megaloblastic anemia found both routes to be equally effective in correcting hematological and neurological parameters.[13] Another study in children with vitamin B12 deficiency anemia demonstrated the efficacy of oral methylcobalamin, with a mean hemoglobin increase of 2.89 g/dL after one month.[14]
The following diagram illustrates a typical clinical trial workflow.
Caption: Workflow for a Clinical Trial.
Safety and Tolerability
Methylcobalamin is generally well-tolerated. Potential side effects are rare but may include gastrointestinal symptoms like anorexia, nausea, and diarrhea. Allergic reactions have been reported but are uncommon.
Conclusion
This compound is a cornerstone in the management and study of megaloblastic anemia. Its direct involvement in the fundamental process of DNA synthesis makes it an effective therapeutic agent. The protocols and data presented in these application notes provide a framework for researchers and clinicians to design and conduct further studies to optimize its use and explore its full therapeutic potential.
References
- 1. Megaloblastic Anemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. ccjm.org [ccjm.org]
- 5. The Immunomodulatory Effect of Vitamin B12 in Pernicious Anemia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-induced megaloblastosis in vitamin B12-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Megaloblastic Anemia and Other Causes of Macrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunomodulatory Effect of Vitamin B12 in Pernicious Anemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Megaloblastic Anemia Treatment & Management: Approach Considerations, Cobalamin Therapy, Folate Therapy [emedicine.medscape.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy of oral methylcobalamin in treatment of vitamin B12 deficiency anemia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Application Note: Quantitative Analysis of Methylcobalamin in Pharmaceutical Formulations by UV-Vis Spectrophotometry
Introduction
Methylcobalamin (MeCbl), an active coenzyme form of vitamin B12, is a crucial component in various pharmaceutical formulations used for treating conditions like peripheral neuropathy, diabetic neuropathy, and megaloblastic anemia.[1][2][3][4] Ensuring the correct dosage and quality of MeCbl in these formulations is paramount for therapeutic efficacy and patient safety.
UV-Visible spectrophotometry is a widely adopted analytical technique for the quantitative determination of MeCbl.[5] This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The technique is valued for its simplicity, speed, cost-effectiveness, and accuracy, making it suitable for routine quality control analysis in the pharmaceutical industry.[1][6]
This document provides a detailed protocol for the quantitative analysis of Methylcobalamin in pharmaceutical formulations (injections and tablets) using UV-Vis spectrophotometry, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][7][8][9][10][11]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes.
-
Analytical Balance.
-
Volumetric flasks (amber colored are recommended due to the light sensitivity of MeCbl).
-
Pipettes and Micropipettes.
-
Sonicator.
-
-
Reagents and Chemicals:
Determination of Maximum Absorbance (λmax)
-
Prepare a Standard Solution: Accurately weigh and dissolve the Methylcobalamin reference standard in the chosen solvent to prepare a concentration of approximately 10-20 µg/mL.[1][6]
-
Scan the Spectrum: Scan the prepared solution in the UV-Vis range (typically 200-600 nm) against a solvent blank.[1]
-
Identify λmax: Determine the wavelength at which maximum absorbance occurs. The reported λmax for Methylcobalamin can vary depending on the solvent used, with common values being around 351 nm, 353 nm, or 522 nm.[1][5][6][13]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Methylcobalamin reference standard.
-
Transfer it to a 100 mL amber volumetric flask.
-
Dissolve in the chosen solvent, using sonication if necessary, and make up the volume to the mark.
-
-
Calibration Curve Solutions:
-
From the standard stock solution, prepare a series of dilutions to cover a linear concentration range (e.g., 10-50 µg/mL or 16-24 µg/mL).[1][6]
-
For example, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution into separate 10 mL amber volumetric flasks and dilute to the mark with the solvent.
-
-
Sample Solution (from Injection Formulation):
-
Pool the contents of several ampules (e.g., 20 ampules of 500 µg/mL) into a volumetric flask (e.g., 100 mL).[1]
-
Dilute with the solvent to obtain a stock solution (e.g., 100 µg/mL).[1]
-
Further dilute this stock solution to a final concentration that falls within the established calibration range (e.g., 20 µg/mL).[1]
-
-
Sample Solution (from Tablet Formulation):
-
Weigh and finely powder a set number of tablets (e.g., 20) to determine the average tablet weight.[14]
-
Accurately weigh a quantity of the powder equivalent to a specific amount of MeCbl (e.g., 2.5 mg).[15]
-
Transfer the powder to a volumetric flask (e.g., 10 mL or 50 mL).[15][16]
-
Add a portion of the solvent, sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume.[14]
-
Filter the solution through a 0.45 µm filter.[16]
-
Perform a final dilution of the filtrate to bring the concentration within the calibration range.
-
Analytical Method and Quantification
-
Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax using the solvent as a blank.
-
Plotting: Plot a graph of absorbance versus concentration (µg/mL).
-
Linear Regression: Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). An r² value close to 0.999 is desirable.[5][13]
-
Sample Analysis: Measure the absorbance of the final sample solution at the same λmax.
-
Calculation: Determine the concentration of Methylcobalamin in the sample solution using the regression equation. Calculate the final amount of MeCbl in the pharmaceutical dosage form, accounting for all dilution factors.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11]
Caption: Method Validation Workflow based on ICH Guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like excipients. This is typically demonstrated by the absence of interference from a placebo formulation.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value, typically determined using the standard addition method at different levels (e.g., 80%, 100%, 120%) and expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., changing the wavelength by ±1 nm), providing an indication of its reliability during normal usage.[1]
Quantitative Data Summary
The following tables summarize validation data from various published UV-Vis spectrophotometric methods for Methylcobalamin analysis.
Table 1: Linearity and Range
| Solvent | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| pH 7.0 Buffer | 522 | 16 - 24 | > 0.99 | [1] |
| Distilled Water | 353 | 10 - 50 | 0.9995 | [5][6] |
| Methanol | 354 | 15 - 35 | > 0.99 | [12] |
| Distilled Water | 351 | 1.5 - 9.0 | 0.993 | [5] |
| Methanol | Not Specified | Not Specified | 0.9981 | [2][3] |
Table 2: Accuracy (Recovery Studies)
| Method/Solvent | Recovery Range (%) | Mean Recovery (%) | Reference |
| pH 7.0 Buffer | 99.79 - 100.01 | 99.94 | [1] |
| Distilled Water | 99.05 - 100.50 | ~99.7 | [5][6] |
| Methanol | 99.33 - 99.76 | ~99.5 | [12] |
Table 3: Precision (% Relative Standard Deviation)
| Parameter | % RSD | Conditions | Reference |
| Repeatability | < 2% | Six replicates of the same concentration | [12] |
| Intermediate Precision | < 3% | Different analysts, same instrument, same day | [1] |
| Overall Precision | < 2% | Assay results for multiple samples | [12] |
Experimental Workflow Visualization
Caption: General Workflow for UV-Vis Analysis of Methylcobalamin.
Conclusion
The UV-Vis spectrophotometric method provides a simple, accurate, precise, and economical means for the quantitative analysis of Methylcobalamin in various pharmaceutical formulations.[1][6] The method can be readily validated according to ICH guidelines to ensure its reliability for routine quality control, making it an indispensable tool in the pharmaceutical industry. The choice of solvent and the corresponding wavelength of maximum absorbance are critical parameters that must be optimized and consistently applied for successful implementation.
References
- 1. pjlss.edu.pk [pjlss.edu.pk]
- 2. “Estimation and Validation of Methylcobalamin in Tablet Dosage form using UV-Visible Spectrophotometric Method” | Semantic Scholar [semanticscholar.org]
- 3. asrjetsjournal.org [asrjetsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. scribd.com [scribd.com]
- 14. pharmascholars.com [pharmascholars.com]
- 15. CN104122363B - A kind of assay method of methylcobalamin tablet related substance - Google Patents [patents.google.com]
- 16. A Simple and Validated RP-HPLC Method for the Estimation of Methylcobalamin in Bulk and Solid Dosage Form | PDF [slideshare.net]
Application Notes and Protocols: Cell-Based Assays for Determining the Neuroprotective Effects of Methylcobalamin xHydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, an active form of vitamin B12, is essential for the normal functioning of the nervous system.[1] Emerging evidence suggests that methylcobalamin exerts significant neuroprotective effects, making it a promising candidate for the therapeutic intervention in various neurological disorders.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the neuroprotective properties of Methylcobalamin xHydrate. The described assays model key aspects of neuronal damage observed in conditions such as ischemic stroke, excitotoxicity, and neurodegenerative diseases like Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound in various in vitro models of neuronal injury.
Table 1: Neuroprotective Effect of Methylcobalamin on Glutamate-Induced Excitotoxicity in Primary Retinal Neurons
| Methylcobalamin Concentration (M) | Cell Viability (%) |
| Control (no glutamate) | 100 |
| 0 (1 mM Glutamate) | 55 ± 5 |
| 10⁻⁸ | 65 ± 6* |
| 10⁻⁷ | 75 ± 7 |
| 10⁻⁶ | 85 ± 8 |
| 10⁻⁵ | 90 ± 9** |
*Data are presented as mean ± standard error of the mean (SEM). *p < 0.05, **p < 0.01 compared to the glutamate-only treated group. Data is illustrative based on findings from similar studies.[3]
Table 2: Protective Effect of Methylcobalamin against Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ₂₅₋₃₅ (25 µM) | 60 ± 5 |
| Aβ₂₅₋₃₅ + Methylcobalamin (1 µM) | 70 ± 6* |
| Aβ₂₅₋₃₅ + Methylcobalamin (10 µM) | 82 ± 7 |
| Aβ₂₅₋₃₅ + Methylcobalamin (100 µM) | 91 ± 8 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Aβ₂₅₋₃₅-only treated group. Data is illustrative based on findings from similar studies.[4]
Table 3: Effect of Methylcobalamin on Markers of Apoptosis and Cell Survival in an In Vitro Model of Cerebral Ischemia (OGD/R)
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Cell Viability (%) | LDH Release (% of control) |
| Normoxia Control | 1.0 | 1.0 | 100 | 100 |
| OGD/R | 2.5 ± 0.3 | 0.4 ± 0.1 | 52 ± 6 | 210 ± 20 |
| OGD/R + Methylcobalamin | 1.2 ± 0.2 | 0.8 ± 0.1 | 85 ± 8 | 125 ± 15 |
*Data are presented as mean ± SEM. **p < 0.01 compared to the OGD/R group. OGD/R: Oxygen-Glucose Deprivation/Reperfusion. LDH: Lactate Dehydrogenase. Data is illustrative based on findings from similar studies.[1]
Experimental Protocols
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This assay simulates the conditions of ischemic stroke in vitro to assess the neuroprotective effects of methylcobalamin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Normal culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
Hypoxia chamber or incubator with controlled O₂ and CO₂ levels
-
This compound stock solution
-
Reagents for cell viability and LDH assays
Protocol:
-
Cell Seeding: Plate neuronal cells at an appropriate density in 96-well or 24-well plates and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired pre-treatment period (e.g., 24 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with pre-warmed glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber with a humidified atmosphere of 1-5% O₂, 5% CO₂, and the balance N₂ at 37°C for a predetermined duration (e.g., 2-4 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free DMEM with normal culture medium (containing glucose and serum) with or without this compound.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) at 37°C for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Determine cell viability using the MTT or Trypan Blue exclusion assay.
-
LDH Release: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.
-
Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of methylcobalamin to protect neurons from excessive stimulation by the neurotransmitter glutamate, a key mechanism in many neurodegenerative conditions.[3]
Materials:
-
Primary cortical or retinal neurons
-
Neurobasal medium with B27 supplement
-
L-glutamic acid stock solution
-
This compound stock solution
-
Reagents for Trypan Blue exclusion assay
Protocol:
-
Cell Culture: Culture primary neurons for at least 7 days in vitro to allow for maturation.
-
Chronic Methylcobalamin Treatment: Add this compound at various concentrations to the culture medium and incubate for a specified period (e.g., 7 days), replacing the medium every 2-3 days.
-
Glutamate Exposure:
-
Wash the cells with a salt-glucose-glycine solution.
-
Expose the neurons to a toxic concentration of L-glutamate (e.g., 1 mM) in the same solution for a short duration (e.g., 10-15 minutes).
-
Wash the cells to remove the glutamate.
-
-
Post-Incubation: Incubate the cells in the original culture medium (without glutamate but with methylcobalamin) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform the Trypan Blue exclusion assay to quantify the percentage of viable (unstained) versus non-viable (blue) cells.
-
Aβ₂₅₋₃₅-Induced Cytotoxicity Assay in PC12 Cells
This assay models the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease, and assesses the protective potential of methylcobalamin.[4]
Materials:
-
PC12 cell line
-
RPMI-1640 medium with horse and fetal bovine serum
-
Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)
-
This compound stock solution
-
Reagents for MTT assay
Protocol:
-
Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF) for several days.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours prior to Aβ₂₅₋₃₅ exposure.
-
Aβ₂₅₋₃₅ Treatment:
-
Prepare aggregated Aβ₂₅₋₃₅ by incubating a stock solution at 37°C for several days.
-
Add the aggregated Aβ₂₅₋₃₅ to the cell cultures at a final concentration known to induce cytotoxicity (e.g., 25 µM).
-
Incubate for 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to measure the metabolic activity of the cells, which correlates with cell viability.
-
Western Blotting for Apoptosis and Signaling Pathway Proteins
This protocol allows for the semi-quantitative analysis of proteins involved in apoptosis and key signaling pathways modulated by methylcobalamin.
Materials:
-
Neuronal cells treated as described in the assays above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For signaling proteins, normalize the phosphorylated form to the total protein.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the neuroprotective effects of Methylcobalamin.
Caption: Signaling pathways activated by Methylcobalamin leading to neuroprotection.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the neuroprotective effects of this compound. By utilizing these standardized cell-based assays, researchers can obtain reliable and reproducible data to elucidate the mechanisms of action and therapeutic potential of methylcobalamin in various models of neuronal injury. The activation of pro-survival signaling pathways, such as ERK1/2 and Akt, appears to be a key mechanism underlying its neuroprotective properties, leading to the inhibition of apoptosis and enhancement of cell survival.[1] Further investigation using these methods will contribute to a deeper understanding of the role of methylcobalamin in neuronal health and disease.
References
- 1. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of a vitamin B12 analog, methylcobalamin, against glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Methyl B12 protects PC12 cells against cytotoxicity induced by Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Methylcobalamin in Animal Models of Peripheral Nerve Injury
Introduction
Methylcobalamin (MeCbl), an active form of vitamin B12, is essential for the normal functioning of the nervous system.[1][2] It plays a crucial role in the methylation cycle, which is vital for the synthesis of proteins and DNA, and the maintenance of the myelin sheath.[1][3][4] Preclinical studies have demonstrated that methylcobalamin promotes the regeneration of injured nerves, enhances nerve conduction velocity, and may alleviate neuropathic pain.[1][4][5][6] It has been shown to facilitate neurite outgrowth, inhibit neural apoptosis, and promote the differentiation of Schwann cells, which are critical for nerve repair.[3][7][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Methylcobalamin in established animal models of peripheral nerve injury.
Animal Models of Peripheral Nerve Injury
The most commonly used and well-characterized animal model for studying peripheral nerve regeneration is the sciatic nerve injury model in rodents (rats and mice). This model allows for reproducible injury and comprehensive assessment of functional, electrophysiological, histological, and molecular outcomes.
Experimental Workflow for Evaluating Methylcobalamin in a Sciatic Nerve Crush Injury Model
Caption: Experimental workflow for a typical preclinical study.
Protocols for Animal Models
1. Sciatic Nerve Crush Injury Model in Rats/Mice
This model creates a standardized nerve injury that allows for the study of axonal regeneration and remyelination.
-
Materials:
-
Male Wistar rats or mice (200-250g)
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, fine forceps)
-
Suture materials
-
Sterile saline
-
Smooth-jaw forceps
-
-
Protocol:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Shave and disinfect the skin on the lateral aspect of the thigh.
-
Make a skin incision parallel to the femur.
-
Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Using smooth-jaw forceps, crush the sciatic nerve at a specific location (e.g., 10 mm from the sciatic notch) for a defined duration (e.g., 30 seconds).[9] The crush force should be consistent across all animals.
-
Mark the distal end of the crush site with a 9-0 nylon suture for later identification.[9]
-
Reposition the muscles and close the skin incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover in a clean, warm cage.
-
2. Brachial Plexus Injury (BPI) Model in Rats
This model is relevant for studying injuries to the upper extremities.
-
Protocol:
-
Following anesthesia, a supraclavicular incision is made.
-
The brachial plexus is exposed by retracting the clavicle and pectoral muscles.
-
A specific nerve root (e.g., C7) is identified and subjected to injury, such as avulsion or crush.
-
The wound is closed in layers.
-
Post-operative care is provided as described for the sciatic nerve model.
-
Methylcobalamin Administration
Methylcobalamin is typically administered systemically, with intraperitoneal injections being a common route.
-
Dosage: Dosages in animal studies have ranged from 65 µg/kg to 500 µg/kg per day.[9][10][11]
-
Administration: Daily intraperitoneal injections are common, starting immediately after the nerve injury and continuing for the duration of the study (e.g., 21 days).[9]
Efficacy Evaluation Protocols
A multi-faceted approach is recommended to comprehensively evaluate the effects of Methylcobalamin.
1. Functional Recovery Assessment
a. Walking Track Analysis
This non-invasive method assesses motor function recovery by analyzing the animal's footprints.[12][13][14]
-
Protocol:
-
The animal's hind paws are dipped in ink (different colors for each paw).
-
The animal is allowed to walk down a narrow track (e.g., 1 meter long, 10 cm wide) lined with paper.
-
Clear footprints are collected.
-
The following parameters are measured from the footprints of both the uninjured (Normal, N) and injured (Experimental, E) limb:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance from the first to the fifth toe.
-
Intermediate Toe Spread (ITS): Distance from the second to the fourth toe.
-
-
The Sciatic Functional Index (SFI) is calculated using a standard formula. An SFI of 0 represents normal function, while an SFI of -100 indicates complete dysfunction.[15]
-
b. Assessment of Neuropathic Pain
-
Thermal Hyperalgesia (Hot Plate Test): Measures the latency to a pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface. A shorter latency indicates hyperalgesia.
-
Mechanical Allodynia (von Frey Filaments): Assesses the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A lower threshold indicates mechanical allodynia.[16]
2. Electrophysiological Assessment
Electrophysiological tests provide objective measures of nerve conduction and muscle reinnervation.[17][18]
-
Protocol for Nerve Conduction Velocity (NCV):
-
The animal is anesthetized, and the sciatic nerve is re-exposed.
-
Stimulating electrodes are placed at two points along the nerve (proximal and distal to the injury site).
-
Recording electrodes are placed in a muscle innervated by the sciatic nerve (e.g., gastrocnemius).
-
The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.
-
3. Histological and Morphological Analysis
This analysis provides insights into the structural regeneration of the nerve.[19]
-
Protocol:
-
At the end of the study, animals are euthanized, and the sciatic nerves are harvested.
-
The nerve segments (proximal, at the injury site, and distal) are fixed in an appropriate fixative (e.g., glutaraldehyde for electron microscopy, formalin for light microscopy).
-
For light microscopy, tissues are embedded in paraffin, sectioned, and stained with:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Toluidine Blue: To visualize myelin sheaths.
-
-
For transmission electron microscopy (TEM), tissues are embedded in resin, and ultrathin sections are prepared to examine the ultrastructure of myelinated fibers.
-
Immunohistochemistry: Staining for specific markers can be performed, such as:
-
Morphometric Analysis: Quantitative analysis of nerve fiber diameter, axon diameter, and myelin sheath thickness can be performed using image analysis software.
-
4. Molecular Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression of genes involved in nerve regeneration.
-
Protocol:
-
Harvest sciatic nerve tissue or dorsal root ganglia (DRG).[9]
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for target genes, such as:
-
Signaling Pathways of Methylcobalamin in Nerve Regeneration
Methylcobalamin is believed to exert its neuroregenerative effects through multiple signaling pathways. It promotes neurite outgrowth and inhibits apoptosis by activating the Erk1/2 and Akt signaling pathways.[3] Furthermore, it enhances the synthesis of myelin by influencing the expression of myelin basic protein.[4]
References
- 1. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylcobalamin as a candidate for chronic peripheral neuropathic pain therapy: review of molecular pharmacology action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylcobalamin: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylcobalamin in Combination with Early Intervention of Low-Intensity Pulsed Ultrasound Potentiates Nerve Regeneration and Functional Recovery in a Rat Brachial Plexus Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve [frontiersin.org]
- 9. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo effect of methylcobalamin on the peripheral nerve structure in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacological studies on degeneration and regeneration of the peripheral nerves. (2) Effects of methylcobalamin on mitosis of Schwann cells and incorporation of labeled amino acid into protein fractions of crushed sciatic nerve in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Walking Track Analysis: A Long‐Term Assessment of Peripheral Nerve Recovery | Semantic Scholar [semanticscholar.org]
- 13. Walking track analysis: a long-term assessment of peripheral nerve recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. media.neliti.com [media.neliti.com]
- 17. Chapter 6: Methods and protocols in peripheral nerve regeneration experimental research: part III-electrophysiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Morphological Methods to Evaluate Peripheral Nerve Fiber Regeneration: A Comprehensive Review [mdpi.com]
Application Notes and Protocols for the Purification of Synthetic Methylcobalamin xHydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic Methylcobalamin xHydrate, a vital coenzyme form of vitamin B12. The following sections outline common purification techniques, including chromatography and crystallization, complete with experimental protocols and quantitative data to guide researchers in obtaining high-purity methylcobalamin suitable for pharmaceutical and research applications.
Introduction
Synthetic Methylcobalamin often contains impurities derived from the starting materials and side reactions during synthesis. A common synthetic route involves the reductive methylation of cyanocobalamin, which can introduce impurities such as iron cyanide complexes when iron salts are used as cyanide scavengers.[1][2][3] Therefore, robust purification strategies are essential to achieve the high purity required for therapeutic use and research. The primary methods employed are chromatography and crystallization, often used in combination to effectively remove both process-related impurities and other cobalamin analogs.
Purification Techniques: An Overview
The selection of a purification strategy depends on the scale of the operation and the nature of the impurities present. For industrial-scale production, a combination of anion exchange chromatography and crystallization is often favored for its efficiency in removing specific, known impurities.[1][2] For laboratory-scale and high-purity applications, preparative high-performance liquid chromatography (HPLC) offers excellent resolution.
A general workflow for the purification of synthetic methylcobalamin can be visualized as follows:
Chromatographic Purification Methods
Chromatography is a powerful technique for separating methylcobalamin from impurities. The choice of chromatographic method depends on the specific impurities that need to be removed.
Anion Exchange Chromatography for Iron Cyanide Removal
Application: This technique is particularly effective for removing anionic impurities, such as ferrocyanide ([Fe(CN)6]4-) and ferricyanide ([Fe(CN)6]3-), which are common in syntheses starting from cyanocobalamin where iron salts are used.[1][3][4] A strongly basic anion exchange resin is employed to bind these negatively charged impurities, allowing the neutral methylcobalamin to pass through.
Experimental Protocol:
-
Resin Preparation: A strongly basic anion exchange resin with trialkyl ammonium functional groups (e.g., Amberlite® IRA 958) is packed into a column.[1] The resin is washed with a 50% aqueous acetone solution.
-
Sample Preparation: Crude methylcobalamin is dissolved in a 50% aqueous acetone solution to a concentration of approximately 50-75 g/L.[3] The solution is warmed to around 45°C for 30 minutes and filtered to remove any insoluble matter.[1]
-
Chromatography: The filtered solution is passed through the prepared anion exchange column.
-
Washing: The column is then washed with the 50% aqueous acetone solution to elute any remaining methylcobalamin.
-
Collection: The eluate containing the purified methylcobalamin is collected for further processing.
Adsorption Chromatography
Application: Adsorption chromatography using resins like divinylbenzene-styrene copolymer or Amberlite XAD-2 is effective for removing a broader range of less polar impurities.[1][5] Activated charcoal can also be used for decolorization and removal of certain impurities.[5][6]
Experimental Protocol (using Amberlite XAD-2):
-
Resin Preparation: Amberlite XAD-2 resin is packed into a column and equilibrated with water.[5]
-
Sample Preparation: An aqueous extract of methylcobalamin is prepared.
-
Chromatography: The sample is loaded onto the column. The column is then washed with water to remove highly polar impurities.
-
Elution: The methylcobalamin is eluted with 80% (v/v) methanol.[5][7]
-
Concentration: The collected fraction is concentrated, often using a rotary evaporator.
Crystallization
Application: Crystallization is a crucial final step to achieve high purity and to isolate methylcobalamin in its solid, stable form. This process is typically performed from a mixed solvent system, most commonly water and acetone.[1][8]
Experimental Protocol:
-
Dissolution: The purified methylcobalamin solution (e.g., from chromatography) is adjusted to a pH of 6.5 with dilute hydrochloric acid.[1]
-
Antisolvent Addition: Acetone is added dropwise to the aqueous solution with stirring. The final ratio of water to acetone can vary, but a significant excess of acetone is used to induce crystallization.
-
Crystallization: The mixture is stirred for an extended period (e.g., 12 hours) to allow for complete crystallization.[1] Cooling the mixture can also promote crystallization.
-
Isolation and Drying: The crystals are collected by filtration, washed with acetone, and then dried under vacuum.
Quantitative Data on Purification
The effectiveness of these purification techniques can be summarized by the resulting purity and yield. The following table presents data compiled from various sources.
| Purification Step/Method | Starting Material Purity (HPLC) | Final Purity (HPLC) | Yield | Key Impurities Removed | Reference(s) |
| Anion Exchange followed by Crystallization | Not Specified | 87.9% | 83.5% | Iron Cyanide Anions | [1] |
| Recrystallization (Water/Acetone) | Not Specified | 98.9% | 84.3% | Inorganic salts and other synthesis byproducts | [1][3] |
| Adsorption Chromatography (Amberlite XAD-2) & Charcoal | Crude Extract | Not Specified | Not Specified | Unspecified impurities from natural source extracts | [5][6] |
Analytical Methods for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for determining the purity of methylcobalamin.[6][9][10] A typical system utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.[6][11][12]
Typical RP-HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer and methanol.
-
Detection: UV-Vis at approximately 353 nm.[9]
-
Flow Rate: 1.0 mL/min
Conclusion
The purification of synthetic methylcobalamin is a multi-step process that often involves a combination of chromatographic techniques and crystallization. The specific protocol should be tailored to the impurities present in the crude product. Anion exchange chromatography is highly effective for removing specific anionic impurities like iron cyanides, while adsorption chromatography can remove a broader range of non-polar contaminants. Crystallization from a water-acetone mixture is a robust final step for obtaining high-purity, crystalline methylcobalamin. The purity of the final product should always be confirmed using a validated analytical method such as RP-HPLC.
References
- 1. data.epo.org [data.epo.org]
- 2. US11059851B2 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 3. WO2018007035A1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108546278A - The process for purification of Mecobalamin - Google Patents [patents.google.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing photodegradation of Methylcobalamin during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of methylcobalamin during experimental procedures. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is methylcobalamin in solution?
A1: Methylcobalamin in solution is extremely sensitive to light, particularly fluorescent and ultraviolet (UV) light.[1][2] Exposure to typical laboratory fluorescent lighting can lead to significant degradation in a very short amount of time.[1] In one study, a solution of methylcobalamin (1000 mcg/mL) lost 44.1% of its potency after just 5 minutes of exposure to fluorescent light, and 83.3% after 15 minutes.[1] The primary degradation product is hydroxocobalamin.[1][3] In its dry, powdered form, methylcobalamin is fairly stable in normal room light.[1]
Q2: What is the mechanism of methylcobalamin photodegradation?
A2: The photodegradation of methylcobalamin is initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond upon exposure to light.[3][4] This process is understood to be initiated by a ligand to ligand charge transfer (LLCT) excited state.[3][4] Excitation by light, particularly in the UV and visible spectrum, provides the energy to break this bond, leading to the formation of a methyl radical and a cob(II)alamin species, which is then readily oxidized to hydroxocobalamin (aquocobalamin) in aqueous solutions.[1][3]
Q3: Which wavelengths of light are most damaging to methylcobalamin?
A3: Methylcobalamin is most susceptible to degradation under fluorescent and UV light.[3][5] Studies have shown that fluorescent light, which has emission peaks at 253.7 nm and 189 nm, causes the most significant degradation.[3] Conversely, the compound is found to be least degraded under blue light (455-492 nm) and red light.[1][3][5]
Troubleshooting Guides
Issue: My methylcobalamin solution is rapidly losing potency.
This is a common issue directly related to photodegradation. Below are troubleshooting steps and preventative measures to maintain the stability of your methylcobalamin solutions.
1. Control the Lighting Environment
-
Problem: Standard laboratory lighting is a primary cause of methylcobalamin degradation.
-
Solution: Work under specific light conditions that minimize photodegradation.
-
Red Light: Use a red light source. One study successfully used an 8-watt Philips LED red light bulb with no measurable degradation after 15 minutes of exposure.[1]
-
Blue Light: Blue light has also been shown to cause minimal degradation compared to other light sources.[3][5]
-
Dim Lighting: If specialized lighting is unavailable, work in a darkened area of the lab, away from direct window light.[1]
-
2. Utilize Protective Glassware and Coverings
-
Problem: Clear glassware offers no protection from light.
-
Solution: Use appropriate containers to shield the solution from light.
-
Amber Glassware: While amber glassware offers more protection than clear glass, some degradation can still occur under ambient light.[1] It is a good first line of defense but should be paired with other protective measures.
-
Aluminum Foil: For maximum protection, wrap all glassware containing methylcobalamin solutions in aluminum foil.[1][2] This is the most effective way to block all light, though it can be cumbersome for viewing solution contents.
-
3. Incorporate Stabilizing Excipients
-
Problem: The inherent instability of the Co-C bond makes methylcobalamin prone to degradation even with minimal light exposure.
-
Solution: Add chemical stabilizers to the formulation to enhance its stability.
-
Sorbitol: The addition of sorbitol has been shown to significantly reduce the degradation of methylcobalamin under various stress conditions, including UV light and acidic pH.[4][6][7]
-
Cyclodextrins: Cyclodextrins can encapsulate the methylcobalamin molecule, forming an inclusion complex that protects it from light.[8][9]
-
4. Optimize Solution Preparation and Handling
-
Problem: The process of dissolving and handling the solution can introduce opportunities for light exposure.
-
Solution: Adhere to a strict protocol for preparing and handling methylcobalamin solutions.
-
Weighing: The dry powder can be weighed in normal room light as it is relatively stable.[1]
-
Dissolving: Once in solution, all subsequent steps should be performed under protected light conditions (red light or in a dark room).[1][10]
-
Mixing: Avoid vigorous mixing methods like shaking or sonication, as methylcobalamin is sensitive to mechanical shock. Gentle swirling or slow stirring is recommended.[1]
-
Quantitative Data on Methylcobalamin Degradation
Table 1: Effect of Light Source on Methylcobalamin Degradation
| Light Source | Wavelength (nm) | Degradation Level | Reference |
| Fluorescent Light | 189, 253.7 | Maximum | [3] |
| Sodium Vapor Lamp | 589 | High | [3] |
| Yellow Light | 577-597 | Moderate | [3] |
| Orange Light | 597-622 | Moderate | [3] |
| Green Light | 492-577 | Low | [3] |
| Blue Light | 455-492 | Minimum | [3][5] |
| Red Light | ~620-750 | No measurable degradation | [1] |
Table 2: Degradation of Methylcobalamin (1000 mcg/mL) in Clear Glass Under Fluorescent Light
| Exposure Time (minutes) | Potency (%) | Degradation (%) | Reference |
| 0 | 98.5 | 0 | [1] |
| 5 | 54.4 | 44.1 | [1] |
| 10 | 30.8 | 67.7 | [1] |
| 15 | 15.2 | 83.3 | [1] |
Table 3: Protective Effect of Sorbitol on Methylcobalamin Degradation at pH 3
| Condition | Degradation (%) | Reference |
| Methylcobalamin at pH 3 | 79 | [4][6] |
| Methylcobalamin at pH 3 with added Sorbitol | 12 | [4][6] |
Experimental Protocols
Protocol 1: Handling Methylcobalamin Under Controlled Lighting
-
Preparation: Set up a dedicated workspace in a darkroom or an area that can be completely shielded from ambient light.
-
Light Source: Install a red LED light bulb (e.g., 8-watt) as the sole source of illumination.[1]
-
Weighing: Weigh the solid methylcobalamin powder under normal laboratory lighting.
-
Dissolution: Transfer the powder to amber glassware. Turn off all ambient lights and turn on the red light.
-
Solvent Addition: Add the desired solvent to the glassware.
-
Mixing: Gently swirl the container or use a slow-speed magnetic stirrer to dissolve the powder. Do not sonicate or shake vigorously.[1]
-
Storage and Use: If not for immediate use, wrap the amber glassware in aluminum foil and store at a cool temperature. All subsequent experimental steps should be carried out under the red light.
Protocol 2: Stabilizing Methylcobalamin with Cyclodextrins
This protocol describes the preparation of a methylcobalamin-cyclodextrin inclusion complex using the kneading method.[9]
-
Molar Ratio: Weigh methylcobalamin and β-cyclodextrin in a 1:1 molar ratio.
-
Paste Formation: In a mortar, create a paste of the β-cyclodextrin using a small amount of a methanol-water (1:1) mixture.
-
Kneading: Add the weighed methylcobalamin to the paste and knead the mixture for 3 hours.
-
Drying: Dry the resulting mixture at 45-50°C for 24 hours.
-
Final Product: Powder the dried complex and pass it through a sieve. The resulting powder can be used to prepare more stable aqueous solutions.
Protocol 3: HPLC Analysis of Methylcobalamin and Hydroxocobalamin
This method is used to quantify the amount of methylcobalamin and its primary degradation product, hydroxocobalamin.
-
Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm)[3]
-
Mobile Phase: 55:45 (v/v) mixture of methanol and 0.02% v/v o-phosphoric acid (pH 2.3)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: 223 nm[3]
-
Retention Times:
Visualizations
References
- 1. compounderslab.com [compounderslab.com]
- 2. perniciousanemia.org [perniciousanemia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Sorbitol enhances the physicochemical stability of B12 vitamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. iosrphr.org [iosrphr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Impact of pH on the stability and degradation of Methylcobalamin in solution
Welcome to the Technical Support Center for Methylcobalamin Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and degradation of Methylcobalamin in solution. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Methylcobalamin in an aqueous solution?
A1: Methylcobalamin exhibits its highest stability in a solution with a pH of 5.0.[1][2][3] Significant degradation occurs in both acidic and alkaline conditions, with the least stability observed at pH 2.0.[1][3]
Q2: What is the primary degradation product of Methylcobalamin in solution, especially under light exposure?
A2: The primary degradation product of Methylcobalamin upon exposure to light (photodegradation) is Hydroxocobalamin.[4][5][6] This transformation involves the homolytic cleavage of the cobalt-carbon bond.[5][6]
Q3: What are the kinetics of Methylcobalamin degradation in acidic and alkaline solutions?
A3: The degradation of Methylcobalamin in acidic and alkaline hydrolysis conditions follows pseudo-first-order kinetics.[1][2][3] However, photodegradation has been shown to follow zero-order kinetics.[1][3]
Q4: How does temperature affect the stability of Methylcobalamin?
A4: Methylcobalamin is susceptible to thermal degradation.[7][8] Forced degradation studies have shown a decrease in the assay of Methylcobalamin with an increase in temperature, accompanied by a slight change in the pH of the solution.[7][8]
Q5: Are there any specific light conditions to be aware of when working with Methylcobalamin solutions?
A5: Yes, Methylcobalamin is highly photolabile.[5][6] It is more prone to degradation under fluorescent light and less so under blue light.[5][6] Therefore, it is crucial to protect Methylcobalamin solutions from light to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of pink/red color of the Methylcobalamin solution. | Exposure to inappropriate pH (highly acidic or alkaline). | Adjust the pH of your solution to the optimal stability range of pH 5.0 using appropriate buffers. |
| Exposure to light. | Protect the solution from light by using amber-colored vials or by working in a dark environment. | |
| Elevated temperature. | Store the solution at recommended low temperatures and avoid exposure to heat. | |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Ongoing degradation of the sample. | Prepare fresh samples immediately before analysis. Ensure the autosampler is temperature-controlled if samples are stored for an extended period. |
| Inappropriate mobile phase pH for HPLC analysis. | Use a mobile phase with a pH that ensures the stability of Methylcobalamin during the analytical run. A pH of around 3.8 to 4.0 has been used successfully.[1][9] | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of Methylcobalamin. | Identify the degradation products. A common degradation product is Hydroxocobalamin.[5][6] Use a stability-indicating analytical method capable of separating the parent drug from its degradation products. |
Quantitative Data Summary
Table 1: pH-Rate Profile for Methylcobalamin Degradation
| pH | Stability Profile | Degradation Kinetics | Reference |
| 2.0 | Least Stable | Pseudo-first-order | [1][3] |
| 5.0 | Highest Stability | Pseudo-first-order | [1][2][3] |
| 2.0 - 11.0 | Susceptible to hydrolysis | Pseudo-first-order | [1][3] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (0.01 N HCl at 40°C for 2h) | Significant degradation | [1] |
| Alkaline Hydrolysis (0.01 N NaOH at 40°C for 2h) | Significant degradation | [1] |
| Neutral Hydrolysis (40°C for 24h) | Degradation observed | [1] |
| Oxidative (3% H₂O₂ for 24h at room temperature) | Degradation observed | [1] |
| Thermal Stress (100°C, 110°C, 121°C) | Assay decreased with increasing temperature | [8] |
| Photolytic | Followed zero-order kinetics with a half-life of 0.99 h | [1][3] |
Experimental Protocols
Protocol 1: Stability Testing of Methylcobalamin in Solution at Various pH
This protocol outlines the procedure for assessing the stability of Methylcobalamin across a range of pH values.
1. Materials:
- Methylcobalamin reference standard
- Buffer solutions (pH 2, 4, 5, 7, 9, 11)
- Volumetric flasks
- Pipettes
- HPLC system with a UV detector
- C18 HPLC column (e.g., Inertsil column, 250 x 4.6 mm, 5 µm)[1][3]
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve Methylcobalamin in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration.
- Sample Preparation: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration within the linear range of the analytical method (e.g., 2–160 μg/ml).[1][3]
- Incubation: Incubate the prepared samples at a controlled temperature (e.g., 80°C for accelerated studies) and protect from light.
- Sampling: Withdraw aliquots at predetermined time intervals.
- Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3. HPLC Conditions (Example):
- Mobile Phase: 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v).[1][3]
- Flow Rate: 1.0 ml/min.[1][3]
- Detection Wavelength: 220 nm.[1][3]
- Column Temperature: 25°C.[1][3]
4. Data Analysis:
- Plot the natural logarithm of the remaining Methylcobalamin concentration versus time for each pH.
- Determine the observed degradation rate constant (k_obs) from the slope of the line.
- Plot log k_obs versus pH to generate a pH-rate profile.
Protocol 2: Photostability Testing of Methylcobalamin
This protocol is for evaluating the photostability of Methylcobalamin as per ICH Q1B guidelines.
1. Materials:
- Methylcobalamin solution of known concentration
- Photostability chamber
- Transparent and opaque sample containers
- HPLC system
2. Procedure:
- Sample Preparation: Prepare the Methylcobalamin solution and place it in both transparent and opaque (as a dark control) containers.
- Exposure: Place the samples in a photostability chamber and expose them to a specified light source (e.g., fluorescent light).
- Sampling: Withdraw samples at appropriate time intervals.
- Analysis: Analyze the exposed samples and the dark control samples by a validated stability-indicating HPLC method.
3. Data Analysis:
- Compare the chromatograms of the exposed and dark control samples.
- Calculate the percentage of degradation and identify any photodegradation products.
Visualizations
Caption: Degradation pathway of Methylcobalamin.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Identifying and characterizing degradation products of Methylcobalamin xHydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylcobalamin xHydrate. The information is designed to help identify and characterize its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Methylcobalamin?
A1: The most common degradation product of Methylcobalamin under various stress conditions is Hydroxocobalamin (also known as Vitamin B12a or Aquocobalamin).[1][2][3][4][5] This is formed through the cleavage of the cobalt-carbon bond. Under photolytic (light-induced) degradation, formaldehyde is another major product.[1][6] In oxygen-limited environments, methane and ethane may also be formed during photolysis.[1]
Q2: What are the main factors that cause Methylcobalamin to degrade?
A2: Methylcobalamin is susceptible to several environmental factors:
-
Light Exposure (Photodegradation): This is the most significant factor. Methylcobalamin is extremely sensitive to light, which causes the cobalt-carbon bond to break.[2][3][5] Fluorescent light has been shown to be more degrading than blue light.[2][7]
-
pH (Hydrolysis): The stability of Methylcobalamin is pH-dependent. It is most stable around pH 5 and degrades in both acidic and alkaline conditions.[8][9]
-
Temperature (Thermal Degradation): While less sensitive to heat than light, elevated temperatures (e.g., above 80°C) can cause significant degradation.[5][10]
-
Oxygen: The presence of oxygen can accelerate the rate of photodecomposition.[1]
-
Mechanical Stress: Vigorous agitation, such as shaking or sonication, has been reported to cause degradation.[5]
Q3: How can I prevent the degradation of my Methylcobalamin samples during handling and storage?
A3: To ensure the stability of Methylcobalamin:
-
Protect from Light: Always work with Methylcobalamin solutions in a dark or dimly lit environment. Use amber-colored vials or glassware wrapped in aluminum foil.[11][12][13] Red light can be used as a safe alternative to white light during experimental procedures.[5]
-
Control pH: Maintain the pH of solutions around 5 for maximum stability.[8]
-
Refrigerate: Store stock solutions and samples at refrigerated temperatures (e.g., 4°C) when not in use.[13]
-
Handle Gently: Avoid vigorous shaking or sonication. Mix solutions by gentle swirling or slow stirring.[5]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of spontaneous degradation.
Q4: My Methylcobalamin solution changed color from red to brown/yellow. What does this indicate?
A4: A color change from the characteristic red of Methylcobalamin to a brownish or yellowish hue often indicates the formation of degradation products, primarily Hydroxocobalamin or Aquocobalamin.[1] This is a visual sign that your sample has likely been compromised, often due to light exposure.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation has occurred. | 1. Confirm the identity of the extra peak. A Hydroxocobalamin standard can be used as a reference. The primary degradation peak is often Hydroxocobalamin.[2][3] 2. Review sample handling procedures to ensure adequate protection from light.[5] 3. Check the pH of the mobile phase and sample diluent; Methylcobalamin is least stable at low pH.[8] |
| Low assay value for Methylcobalamin | Degradation due to improper storage or handling. | 1. Prepare a fresh standard and re-assay the sample. 2. Ensure all solutions are protected from light during preparation and analysis.[11][12] 3. Verify the storage conditions (temperature and light protection) of the stock material. |
| Inconsistent results between experiments | Variable degradation due to inconsistent light exposure or sample age. | 1. Standardize all experimental procedures to minimize light exposure. Work in a dark room or use red light.[5] 2. Use freshly prepared solutions for each experiment to avoid analyzing samples that have undergone spontaneous degradation over time.[4] |
| Disappearance of Methylcobalamin peak after exposure to lab light | Severe and rapid photodegradation. | This is expected behavior for Methylcobalamin. Even brief exposure (5-15 minutes) to standard laboratory fluorescent lighting can cause over 80% degradation.[5] This confirms the identity of the peak as a highly photosensitive compound. |
Data Presentation: Degradation under Stress Conditions
The following tables summarize quantitative data on Methylcobalamin degradation from published studies.
Table 1: Effect of Thermal Stress on Methylcobalamin Injection (10µg/ml)
| Temperature | Exposure Time | Percent Recovery | Reference |
| 100°C | 30 minutes | 88.25% | [10] |
| 110°C | 30 minutes | 70.47% | [10] |
| 121°C | 30 minutes | 54.38% | [10] |
Table 2: Effect of Light Exposure on Methylcobalamin Injection (1000 mcg/mL)
| Exposure Time to Fluorescent Light | Percent Potency | Percent Decline | Reference |
| 0 minutes | 98.5% | 0% | [5] |
| 5 minutes | 54.4% | 44.1% | [5] |
| 10 minutes | 30.8% | 67.7% | [5] |
| 15 minutes | 15.2% | 83.3% | [5] |
Table 3: pH-Dependent Hydrolysis of Methylcobalamin
| pH | Stability Profile | Reference |
| 2 | Least Stable | [8][14] |
| 5 | Most Stable | [8][14] |
| >5 | Stability Decreases | [8][14] |
Note: The hydrolysis follows pseudo-first-order kinetics.[8]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Methylcobalamin and Hydroxocobalamin
This protocol is adapted from validated methods for separating Methylcobalamin from its primary degradant, Hydroxocobalamin.[8][15]
-
Objective: To quantify Methylcobalamin and separate it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of aqueous buffer and organic solvent. A common composition is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 220 nm.[8]
-
Column Temperature: 25°C.[8]
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of Methylcobalamin and, if available, Hydroxocobalamin in a suitable diluent (e.g., mobile phase). Protect these solutions from light.
-
Prepare the sample for analysis by diluting it to an appropriate concentration with the diluent. All preparations must be done under minimal light.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times of the standards. Methylcobalamin typically elutes before Hydroxocobalamin.
-
Protocol 2: Forced Degradation Study (Photodegradation)
This protocol is based on ICH Q1B guidelines for photostability testing.[2]
-
Objective: To intentionally degrade Methylcobalamin using light to identify and characterize the resulting degradants.
-
Materials:
-
Methylcobalamin solution (in a clear glass vial).
-
A photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.
-
A control sample in a vial wrapped in aluminum foil to protect it from light.
-
-
Procedure:
-
Place the unprotected sample vial and the foil-wrapped control vial in the photostability chamber.
-
Expose the samples to a controlled amount of light (e.g., as per ICH guidelines, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots immediately using a stability-indicating method like the HPLC protocol described above (Protocol 1).
-
Compare the chromatograms of the exposed sample to the control sample to identify degradation peaks.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to confirm their identity.[2][3]
-
Visualizations
Caption: Primary degradation pathways of Methylcobalamin.
Caption: Workflow for analyzing Methylcobalamin degradation products.
References
- 1. perniciousanemia.org [perniciousanemia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scispace.com [scispace.com]
- 5. compounderslab.com [compounderslab.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 8. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Methylcobalamin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of methylcobalamin in cell culture media. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of vitamin B12 deficiency, but I'm supplementing the media with methylcobalamin. What could be the issue?
A1: The most likely cause is the degradation of methylcobalamin in your cell culture medium. Methylcobalamin is highly sensitive to light and can degrade significantly when exposed to ambient laboratory lighting.[1][2] It is also susceptible to degradation in the presence of other media components, such as reducing agents like ascorbic acid, and other B vitamins like thiamine.[3][4]
Q2: What are the primary factors that cause methylcobalamin to degrade in cell culture media?
A2: The main factors contributing to methylcobalamin degradation are:
-
Light Exposure: Methylcobalamin is extremely photolabile. Exposure to fluorescent lab lighting for as little as 5-15 minutes can lead to significant degradation, often converting it to hydroxocobalamin.[2][5]
-
Presence of Other Vitamins: Ascorbic acid (Vitamin C) and thiamine (Vitamin B1) can accelerate the degradation of methylcobalamin.[3][4]
-
pH of the Medium: Methylcobalamin is most stable at a pH of around 5.0. It is susceptible to hydrolysis in acidic and alkaline conditions.[6][7]
-
Temperature: While less sensitive to heat than light, elevated temperatures can still contribute to degradation over time.[2][8] One study showed that at 80°C in the dark, there was minimal breakdown after several hours.[2]
-
Mechanical Stress: Vigorous mixing, shaking, or sonication can also lead to the degradation of methylcobalamin.[2]
Q3: How can I protect methylcobalamin from light-induced degradation?
A3: To minimize photodegradation, follow these precautions:
-
Work in a darkened environment when preparing methylcobalamin solutions and supplementing media. Using a dim light source away from the direct workspace can be effective.[2]
-
Store stock solutions and supplemented media in amber or light-blocking containers.[9]
-
Wrap culture vessels in aluminum foil or use light-blocking plates/flasks during incubation.
-
Minimize the exposure time of your media to any light source.
Q4: Are there any chemical stabilizers I can add to my cell culture medium to protect methylcobalamin?
A4: Yes, certain additives can enhance the stability of methylcobalamin. Sorbitol has been shown to significantly reduce degradation caused by light, heat, and the presence of other vitamins like ascorbic acid and thiamine.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches. | Degradation of methylcobalamin due to variations in light exposure or handling. | 1. Standardize your workflow to minimize light exposure during media preparation and cell culture maintenance. 2. Prepare fresh methylcobalamin stock solutions for each experiment. 3. Use amber vials and light-protected culture vessels consistently.[9] |
| Cells exhibit unexpected phenotypes or poor growth. | Loss of active methylcobalamin leading to a nutrient-deficient environment. | 1. Quantify the concentration of methylcobalamin in your media at the beginning and end of your experiment using HPLC. 2. Consider adding a stabilizing agent like sorbitol to the medium.[3][4] 3. As a control, culture cells in media supplemented with the more stable cyanocobalamin to rule out other factors. |
| Precipitate forms in the media after adding methylcobalamin. | Potential interaction with other media components or pH-related instability. | 1. Ensure the pH of your methylcobalamin stock solution and the final medium is within a stable range (ideally around pH 5-7).[6][7] 2. Prepare methylcobalamin stock in a simple, buffered solution before adding to the complete medium. 3. Gently swirl or slowly stir to dissolve and mix; avoid vigorous shaking or sonication.[2] |
Quantitative Data on Methylcobalamin Degradation
Table 1: Effect of Light Exposure on Methylcobalamin Concentration
| Exposure Time (minutes) | Potency (%) | Percent Decline |
| 0 | 98.5 | 0 |
| 5 | 54.4 | 44.1 |
| 10 | 30.8 | 67.7 |
| 15 | 15.2 | 83.3 |
Data adapted from a study on a 1000 mcg/mL methylcobalamin solution in normal saline with 2% benzyl alcohol exposed to typical fluorescent lab lighting.[2]
Table 2: Impact of Stabilizers on Methylcobalamin Degradation
| Condition | Degradation without Sorbitol (%) | Degradation with Sorbitol (%) |
| UV Exposure (60 min) | 39 | 1 |
| Heat (100°C, 60 min) | 38 | 20 |
| Presence of Ascorbic Acid | 70-76 | 16 |
| Acidic pH (pH 3) | 79 | 12 |
Data adapted from studies on the stabilizing effect of sorbitol on methylcobalamin in solution.[3][4]
Experimental Protocols
Protocol 1: Quantification of Methylcobalamin in Cell Culture Media using HPLC
This protocol provides a general framework for determining the concentration of methylcobalamin in cell culture media. Specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid). The ratio may need optimization (e.g., 55:35:10 v/v/v of buffer:methanol:acetonitrile).[7]
-
Methylcobalamin standard
-
Cell culture medium samples (collected at different time points)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of methylcobalamin in a suitable solvent (e.g., water or mobile phase). b. Perform serial dilutions to create a series of standards with known concentrations (e.g., 2–160 µg/ml).[7]
-
Sample Preparation: a. Collect aliquots of your cell culture medium at specified time points (e.g., immediately after supplementation and after 24, 48, 72 hours of incubation). b. Centrifuge the samples to pellet any cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis: a. Set the flow rate (e.g., 1.0 ml/min) and column temperature (e.g., 25°C). b. Set the UV detector to a wavelength of 220 nm. c. Inject the standards to generate a standard curve. d. Inject the prepared cell culture medium samples.
-
Data Analysis: a. Integrate the peak area corresponding to methylcobalamin in both the standards and samples. b. Use the standard curve to calculate the concentration of methylcobalamin in your samples. c. Compare the concentrations at different time points to determine the rate of degradation.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. compounderslab.com [compounderslab.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference in the HPLC analysis of Methylcobalamin from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the HPLC analysis of methylcobalamin from complex biological matrices.
Section 1: Sample Preparation and Extraction
Proper sample preparation is critical to minimize interference and ensure accurate quantification of methylcobalamin. The primary challenge in biological matrices is the high protein content, which can interfere with the analysis and damage the HPLC column.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing proteins from plasma/serum samples before HPLC analysis?
A1: Protein precipitation is a common and effective first step for removing the majority of proteins from plasma or serum.[1] Organic solvents like methanol or acetonitrile are frequently used.[1][3] Methanol is often preferred for methylcobalamin extraction as it can yield higher recovery rates.[4] For cleaner samples, especially for LC-MS/MS analysis, Solid-Phase Extraction (SPE) is recommended as it provides a more thorough cleanup by removing not only proteins but also other interfering substances like salts and phospholipids.[5]
Q2: My methylcobalamin recovery is low after sample preparation. What could be the cause and how can I improve it?
A2: Low recovery can be due to several factors:
-
Incomplete Protein Precipitation: Ensure the correct ratio of precipitating solvent to sample is used. A 3:1 or 4:1 ratio of solvent to plasma is a good starting point.
-
Analyte Loss during Transfer: Minimize sample transfer steps. Using protein precipitation plates with built-in filters can help.[3]
-
Adsorption to Labware: Use low-adsorption tubes and pipette tips, especially when dealing with low concentrations of methylcobalamin.
-
Degradation: Methylcobalamin is light-sensitive.[4][6] All sample preparation steps should be performed under amber or red light to prevent photodegradation.[4]
-
Improper pH: The pH of the sample can affect the stability and extraction efficiency of methylcobalamin. Methylcobalamin is most stable at a pH of around 5.[7][8]
Q3: What is Solid-Phase Extraction (SPE) and when should I use it for methylcobalamin analysis?
A3: SPE is a sample cleanup technique that separates components of a mixture based on their physical and chemical properties.[5] It is particularly useful when a very clean sample is required, for example, in low-level quantification or when using sensitive detectors like mass spectrometers. For methylcobalamin, reversed-phase SPE cartridges (e.g., C18) are commonly used.[5] The use of immunoaffinity columns for sample cleanup prior to HPLC analysis has also been reported.[9]
Experimental Protocols
Protocol 1: Protein Precipitation with Methanol
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 300 µL of ice-cold methanol containing the internal standard.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for evaporation or direct injection into the HPLC system.
-
If evaporating, dry the supernatant under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Methylcobalamin
This is a general protocol and may need optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the methylcobalamin from the cartridge with 1 mL of 90% methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC injection.
Data Presentation
Table 1: Comparison of Recovery Rates for Different Methylcobalamin Extraction Methods from Biological Samples
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Plasma | 64% | [4] |
| Immunoaffinity Chromatography | Liver | 64% | [4] |
| Solid-Phase Extraction (C18) | Multivitamin Tablet | ~96% | [5] |
Section 2: Chromatographic Issues
This section addresses common problems related to peak shape, retention time, and baseline stability during the HPLC analysis of methylcobalamin.
Frequently Asked Questions (FAQs)
Q1: Why are my methylcobalamin peaks tailing?
A1: Peak tailing is a common issue and can be caused by:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing. Using a modern, end-capped column or adding a small amount of a basic modifier like triethylamine to the mobile phase can help.[10]
-
Column Contamination: Strongly retained compounds from the sample matrix can accumulate on the column, leading to peak distortion. Use a guard column and ensure adequate sample cleanup.[11]
-
Column Void: A void at the column inlet can cause peak tailing.[11][12] This can be checked by reversing and flushing the column (if the manufacturer allows).
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of methylcobalamin and its interaction with the stationary phase. Operating near the analyte's pKa can lead to tailing peaks.[11]
Q2: My peaks are fronting. What is the cause?
A2: Peak fronting is less common than tailing and is often caused by:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting. Try diluting the sample or injecting a smaller volume.[10][13]
-
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. It is always best to dissolve the sample in the initial mobile phase.[10]
Q3: My retention times are shifting between injections. How can I fix this?
A3: Retention time drift can be caused by:
-
Poor Temperature Control: Fluctuations in column temperature can cause retention times to shift. Using a column oven is essential for stable retention times.[14][15]
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to drift. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[14]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time shifts, especially in gradient elution.[14]
-
Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[16]
Q4: I'm seeing a noisy or drifting baseline. What are the possible causes?
A4: Baseline noise and drift can compromise the sensitivity and accuracy of your analysis.[17][18]
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise. Degas the mobile phase thoroughly and purge the system if necessary.[14][19]
-
Contaminated Mobile Phase or System: Impurities in the solvents or contamination in the HPLC system can cause a drifting or noisy baseline. Use high-purity solvents and flush the system regularly.[19][20]
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise.[14][19]
-
Temperature Fluctuations: Unstable temperature in the lab or in the detector can cause baseline drift, especially with refractive index detectors.[18][19]
Visualization
Troubleshooting Workflow for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
Section 3: Detection and Quantification
This section focuses on issues related to the detection and accurate quantification of methylcobalamin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV detection wavelength for methylcobalamin?
A1: The choice of wavelength can impact sensitivity and selectivity. While various wavelengths have been used, some common ones for methylcobalamin are around 210 nm, 220 nm, 266 nm, and 376 nm.[7][21][22][23] A wavelength of 210 nm has been shown to provide good absorbance for both methylcobalamin and co-analyzed drugs like pregabalin.[21] It is always recommended to determine the absorption maximum by scanning a standard solution of methylcobalamin in your mobile phase.
Q2: I am having trouble achieving the desired Limit of Quantification (LOQ). How can I improve the sensitivity of my method?
A2: To improve sensitivity:
-
Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance.
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, but be mindful of potential peak distortion.
-
Sample Pre-concentration: Use SPE to concentrate the sample before injection.[5]
-
Use a More Sensitive Detector: For very low concentrations, consider using a mass spectrometer (LC-MS/MS), which offers significantly higher sensitivity and selectivity compared to UV detection.[4][24]
-
Reduce Baseline Noise: A lower baseline noise level will improve the signal-to-noise ratio, effectively lowering the LOQ.[17]
Q3: How can I ensure the linearity of my calibration curve?
A3: To ensure linearity:
-
Choose an Appropriate Range: The calibration range should encompass the expected concentrations of your samples. Linearity for methylcobalamin has been demonstrated in ranges such as 2-160 µg/ml and 5-15 µg/ml depending on the specific method.[7][8][21][25]
-
Use a Sufficient Number of Calibration Points: Use at least 5-6 non-zero calibration standards to define the curve.
-
Prepare Standards Accurately: Use calibrated pipettes and high-purity standards.
-
Check for Detector Saturation: At very high concentrations, the detector response may become non-linear. If you observe a plateauing of the curve at the higher end, you may need to dilute your samples or reduce the calibration range.
Data Presentation
Table 2: Examples of HPLC Methods for Methylcobalamin Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Unisol C-18 (3 µm, 4.6 x 150 mm) | Water:Methanol (40:60 v/v) | 0.6 | 210 | [21] |
| Inertsil (5 µm, 250 x 4.6 mm) | 25 mM KH2PO4 (pH 3.8):Methanol:Acetonitrile (55:35:10 v/v) | 1.0 | 220 | [7][8] |
| X-Terra C18 (5µ, 4.6×150mm) | Methanol:TEA Buffer:Acetonitrile (65:15:20 v/v) | 1.0 | Not Specified | [26] |
| Phenomenex Gemini C18 (5mm, 250 x 4.6mm) | Acetonitrile:0.05M Sodium dihydrogen ortho phosphate (20:80 v/v; pH 3.5) | 1.0 | 376 | [23] |
Section 4: General Workflow and Best Practices
Following a structured workflow and adhering to best practices can prevent many of the common issues in HPLC analysis.
Visualization
General Workflow for Methylcobalamin Analysis from Biological Samples
Caption: A generalized workflow for the analysis of methylcobalamin.
Best Practices to Minimize Interference
-
Protect from Light: Always handle samples and standards containing methylcobalamin under light-protected conditions (amber vials, low light) to prevent degradation.[4][6]
-
Use High-Purity Reagents: Use HPLC-grade solvents and high-purity water to minimize baseline noise and contamination.
-
Thorough Sample Cleanup: Invest time in optimizing your sample preparation protocol to remove as many matrix components as possible.
-
Use a Guard Column: A guard column will protect your analytical column from strongly retained impurities and extend its lifetime.
-
Regular System Maintenance: Regularly perform preventative maintenance on your HPLC system, including changing pump seals and filters, to ensure consistent performance.
-
Method Validation: Fully validate your analytical method according to ICH guidelines to ensure it is accurate, precise, and robust for its intended purpose.[7][25]
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mz-at.de [mz-at.de]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. lcms.cz [lcms.cz]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. uhplcs.com [uhplcs.com]
- 18. labtech.tn [labtech.tn]
- 19. agilent.com [agilent.com]
- 20. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. CN110320290A - HPLC detection method of the Mecobalamin injection in relation to substance - Google Patents [patents.google.com]
- 23. scribd.com [scribd.com]
- 24. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 25. journalwjbphs.com [journalwjbphs.com]
- 26. ajrconline.org [ajrconline.org]
Improving the yield and purity of Methylcobalamin xHydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Methylcobalamin xHydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Methylcobalamin synthesis?
A1: The most common starting materials are Cyanocobalamin (Vitamin B12) or Hydroxocobalamin. The synthesis involves the reduction of the cobalt (III) center to a more nucleophilic cobalt (I) species, followed by methylation.
Q2: What are the typical reducing and methylating agents used in the synthesis?
A2: Sodium borohydride is a widely used reducing agent.[1][2] Common methylating agents include dimethyl sulfate, methyl iodide, and trimethylsulfoxonium salts.[1][3][4]
Q3: Why is the reaction often carried out under an inert atmosphere?
A3: The reduced cobalamin species (Co(I)) is highly reactive and susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere, such as nitrogen, prevents the formation of inactive oxidized species and side products like hydroxocobalamin, thereby improving the yield of Methylcobalamin.[1][3]
Q4: What are the common impurities encountered during Methylcobalamin synthesis?
A4: Common impurities include unreacted starting materials (Cyanocobalamin or Hydroxocobalamin), byproducts such as Hydroxocobalamin (due to oxidation), and residual metal ions (e.g., iron) if cyanide scavenging agents are used.[3][4][5] Inadequate purification can also lead to the presence of other cobalamin analogues.
Q5: How can the purity of synthesized Methylcobalamin be assessed?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Methylcobalamin.[6][7][8] UV-Visible spectrophotometry can also be utilized for quantification.[6][7] The methods should be validated according to ICH guidelines for accuracy and precision.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methylcobalamin | Incomplete reduction of the cobalt center. | - Ensure the reducing agent (e.g., sodium borohydride) is fresh and used in sufficient molar excess.- Optimize reaction time and temperature to ensure complete reduction.[1] |
| Inefficient methylation. | - Use a more reactive methylating agent.- Optimize the stoichiometry of the methylating agent.- Ensure the temperature is suitable for the chosen methylating agent. | |
| Oxidation of the reduced cobalamin intermediate. | - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]- Use deoxygenated solvents. The dissolved oxygen concentration in deionized water should be less than or equal to 0.1 ppm.[3] | |
| High Levels of Hydroxocobalamin Impurity | Presence of oxygen or oxidizing agents in the reaction mixture. | - Improve inert gas purging of the reaction vessel and solvents.- Avoid sources of peroxide contamination. |
| Incomplete methylation. | - Increase the amount of methylating agent or extend the reaction time for methylation. | |
| Presence of Unreacted Cyanocobalamin | Insufficient reducing agent or incomplete reduction. | - Increase the molar ratio of the reducing agent to Cyanocobalamin.- Prolong the reduction reaction time. |
| Inefficient cyanide scavenging (if starting from Cyanocobalamin). | - Use of a cyanide scavenging agent, such as iron (II) salts, can facilitate the reduction.[4] | |
| Final Product is a Different Color (not dark red) | Degradation of Methylcobalamin. | - Methylcobalamin is light-sensitive; conduct the synthesis and purification steps in the dark or under red light.[2]- Avoid high temperatures during purification and drying. |
| Presence of significant impurities. | - Analyze the product by HPLC to identify the impurities and refine the purification strategy accordingly. | |
| Difficulty in Crystallization/Precipitation | Incorrect solvent system or ratio. | - Methylcobalamin is often precipitated from an aqueous solution by the addition of a water-miscible organic solvent like acetone.[1]- Experiment with different ratios of water to organic solvent to find the optimal conditions for crystallization. |
| pH of the solution is not optimal. | - Adjusting the pH of the solution (typically to around 6.5-7.0) can sometimes facilitate precipitation.[1] | |
| High Metal Content (e.g., Iron) in the Final Product | Inefficient removal of cyanide scavenging agents. | - If iron salts are used as cyanide scavengers, purification using a strongly basic anion exchange resin can effectively remove iron cyanide anions.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Methylcobalamin from Cyanocobalamin
This protocol is a generalized procedure based on common methods described in the literature.[1]
Materials:
-
Cyanocobalamin
-
Sodium borohydride
-
Dimethyl sulfate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (2N)
-
Demineralized water
-
Acetone
-
Nitrogen gas
Procedure:
-
In a reaction vessel, suspend Cyanocobalamin (e.g., 5 g) in demineralized water and a small amount of DMF (e.g., 0.18 mL).
-
Heat the suspension to 30°C.
-
Replace the air in the vessel with a nitrogen atmosphere.
-
In a separate flask, prepare a fresh solution of sodium borohydride (e.g., 2.0 g) in demineralized water (e.g., 10 mL) containing a small amount of 2N sodium hydroxide (e.g., 0.16 mL).
-
Slowly add the sodium borohydride solution to the Cyanocobalamin suspension over a period of 30 minutes, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, maintain the reaction mixture at 40°C for 90 minutes.
-
Cool the mixture to 10°C and hold at this temperature for 60 minutes to allow for precipitation.
-
Filter the crude product and wash it with acetone.
-
Proceed with purification steps.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Methylcobalamin
-
Acetone
-
Water
Procedure:
-
Dissolve the crude Methylcobalamin in a minimal amount of water.
-
Slowly add acetone to the aqueous solution with stirring. The ratio of acetone to water can be optimized, but a common starting point is adding 3 to 5 volumes of acetone.[1]
-
Continue stirring at room temperature or a slightly cooler temperature for several hours to facilitate crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with acetone.
-
Dry the purified this compound under vacuum at a controlled temperature (e.g., 40°C).[1]
Data Presentation
Table 1: Comparison of Synthesis Parameters and Outcomes
| Parameter | Method A | Method B | Method C |
| Starting Material | Cyanocobalamin | Hydroxocobalamin | Cyanocobalamin |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Metal Powder (e.g., Zinc) |
| Methylating Agent | Dimethyl Sulfate | Trimethylsulfoxonium Iodide | Monomethyl Oxalate |
| Solvent | Water/DMF | Water | Methanol/Water |
| Reaction Temperature | 30-40°C[1] | Not specified | 28-32°C[1] |
| Reported Yield | 88-92%[1] | 87%[11] | 80-90%[1] |
| Purity (HPLC) | >99% | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Methylcobalamin.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- 2. US20040132687A1 - Process for producing methylcobalamin - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. data.epo.org [data.epo.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2018007035A1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Best practices for handling and storing light-sensitive Methylcobalamin compounds
Technical Support Center: Methylcobalamin
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and storing light-sensitive methylcobalamin compounds.
Frequently Asked Questions (FAQs)
Q1: What is methylcobalamin and why is it light-sensitive?
A1: Methylcobalamin is one of the active, coenzyme forms of Vitamin B12. Its structure contains a cobalt-carbon bond which is susceptible to homolytic cleavage upon exposure to light (photolysis), particularly fluorescent and UV light.[1][2] This cleavage is the primary pathway of degradation, leading to the formation of hydroxocobalamin and a methyl radical.[1][2]
Q2: What are the ideal storage conditions for methylcobalamin?
A2: Both solid powder and solutions should be stored protected from light in a cool, dry place. The recommended temperature is room temperature, between 20°C and 25°C.[3] For solutions, always use amber or light-blocking vials.[4] Even when stored in amber vials, it is crucial to minimize exposure to ambient light.[4][5]
Q3: How stable is methylcobalamin in solution?
A3: Methylcobalamin is highly unstable in solution when exposed to light.[5][6][7] Studies show that significant degradation can occur within minutes of exposure to standard laboratory fluorescent lighting.[5] In one experiment, a solution lost over 44% of its potency in just 5 minutes.[5] Its stability is also pH-dependent, with the highest stability observed around pH 5.[8][9] It is least stable in highly acidic conditions (e.g., pH 2).[8][9]
Q4: Is the solid (powder) form of methylcobalamin also light-sensitive?
A4: The dry, solid form of methylcobalamin is significantly more stable and less sensitive to light than when it is in solution.[5] Standard laboratory lighting can be used when weighing the powder, but once it is dissolved, all light-protection protocols must be strictly followed.[5]
Troubleshooting Guide
Issue 1: My methylcobalamin solution has changed color from pink/red to orange/yellow.
-
Cause: This color change is a strong indicator of degradation. The characteristic red color of methylcobalamin is lost when it degrades, often to hydroxocobalamin, which has a different absorption spectrum.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the solution using a stability-indicating method like RP-HPLC to confirm the presence of degradation products such as hydroxocobalamin.[1][6]
-
Review Handling Procedures: Ensure that the solution was prepared under subdued light and has been continuously protected from light since. Check that amber vials and other light-blocking materials were used.
-
Discard and Remake: It is highly recommended to discard the degraded solution and prepare a fresh batch, following the strict light-protection protocols outlined in this guide.
-
Issue 2: I'm seeing a new, unexpected peak in my HPLC/UPLC analysis.
-
Cause: An unexpected peak, especially one appearing alongside a diminished methylcobalamin peak, likely represents a degradation product. The most common photodegradation product is hydroxocobalamin.[1][2]
-
Troubleshooting Steps:
-
Identify the Peak: If available, run a hydroxocobalamin standard to compare retention times and confirm the identity of the degradant peak. Mass spectrometry can also be used for positive identification.[1][6]
-
Check for Other Stress Factors: Besides light, consider other factors. Has the solution's pH shifted? Was it exposed to high temperatures or strong oxidizing agents? Methylcobalamin is also susceptible to acidic and alkaline hydrolysis.[8][9]
-
Workflow Analysis: Use the workflow diagram below to review your handling and storage process to identify potential points of light exposure or other stress.
-
Issue 3: My experimental results are inconsistent or show low potency.
-
Cause: Inconsistent results are often a consequence of variable degradation between samples. If handling procedures are not standardized, especially concerning light exposure, the actual concentration of active methylcobalamin can differ significantly from the intended concentration.
-
Troubleshooting Steps:
-
Quantify Potency: Immediately before use in an experiment, verify the concentration of your methylcobalamin stock or working solution using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Standardize Handling: Ensure all solutions are handled identically. Work in a dark room or under red/blue light, use amber vials, and wrap any clear containers (e.g., centrifuge tubes) in aluminum foil.[1][2]
-
Mechanical Shock Sensitivity: Be aware that methylcobalamin can also be sensitive to mechanical shock. Avoid vigorous shaking or sonication. Gentle swirling or slow stirring is recommended for dissolution.[5]
-
Data Presentation: Degradation under Stress Conditions
The following tables summarize quantitative data on methylcobalamin degradation.
Table 1: Photodegradation of Methylcobalamin Solution under Fluorescent Light Solution: 1000 mcg/mL Methylcobalamin in Normal Saline
| Exposure Time (minutes) | Potency Loss (%) |
| 5 | 44.1% |
| 10 | 67.7% |
| 15 | 83.3% |
| (Data sourced from an experiment conducted under typical laboratory fluorescent lighting.)[5] |
Table 2: Stability of Methylcobalamin under Various Stress Conditions
| Stress Condition | Duration | Degradation / Potency Loss | Kinetic Order |
| Photolytic (1971.53 lux) | 0.99 hours (t½) | 50% | Zero-order |
| Thermal (100°C) | 30 minutes | 11.75% | N/A |
| Thermal (110°C) | 30 minutes | 29.53% | N/A |
| Thermal (121°C) | 30 minutes | 45.62% | N/A |
| Acidic Hydrolysis (pH 2) | N/A | Least Stable | Pseudo-first-order |
| Optimal pH | N/A | Most Stable at pH 5 | Pseudo-first-order |
| (Data compiled from multiple studies.)[8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a Light-Protected Methylcobalamin Stock Solution
-
Preparation Environment: Conduct all steps in a dark room with minimal ambient light. Alternatively, use a workbench illuminated with a blue or red safety light, as methylcobalamin is less degraded under these wavelengths.[1][2]
-
Weighing: Weigh the required amount of methylcobalamin powder using standard laboratory procedures. This step can be performed under normal light as the powder is relatively stable.[5]
-
Dissolution:
-
Use a sterile amber glass vial for dissolution.
-
Add the appropriate solvent (e.g., sterile water for injection, saline) to the vial.
-
Add the weighed methylcobalamin powder.
-
To dissolve, gently swirl the vial or use a magnetic stirrer on a slow setting. Do not sonicate or shake vigorously. [5]
-
-
pH Adjustment (Optional): If the experimental buffer is not already at the optimal pH, adjust the solution pH to approximately 5.0 using dilute HCl or NaOH for maximum stability.[8][9]
-
Sterilization: If required, sterile filter the solution through a 0.22 µm syringe filter into a final sterile, amber vial. Wrap the syringe and any clear components with aluminum foil during this process.
-
Storage: Immediately wrap the final amber vial in aluminum foil or place it inside a light-proof container. Store at 20-25°C.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a representative method for quantifying methylcobalamin and its primary degradant, hydroxocobalamin.
-
Column: C18 Hypersil BDS (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of methanol and 0.02% v/v ortho-phosphoric acid (pH adjusted to 2.3), in a 55:45 v/v ratio.[1][11]
-
Procedure:
-
Prepare samples and standards under light-protected conditions, diluting them to a suitable concentration (e.g., 5-75 µg/mL) with the mobile phase.[12]
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Typical retention time for methylcobalamin is ~2.9-3.7 minutes, with hydroxocobalamin eluting later (~4 min).[1][6][13]
-
Quantify the peaks by comparing their area to a standard curve.
-
Visualizations
Caption: Workflow for handling and preparing methylcobalamin solutions.
Caption: Troubleshooting decision tree for unexpected experimental results.
Caption: Simplified photodegradation pathway of methylcobalamin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Methylcobalamin - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 4. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. compounderslab.com [compounderslab.com]
- 6. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Accurate Quantification of Methylcobalamin at Low Concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of methylcobalamin, particularly at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of methylcobalamin.
Q1: I am observing rapid degradation of my methylcobalamin standard and samples. What are the likely causes and solutions?
A1: Methylcobalamin is notoriously unstable, with its primary degradation pathways being photodegradation and conversion to other cobalamins like hydroxocobalamin.[1][2]
-
Light Sensitivity: Exposure to ambient laboratory light, especially fluorescent lighting, can cause significant degradation in a matter of minutes.[1][3] Once in solution, methylcobalamin becomes extremely light-sensitive.[1]
-
Mechanical Shock: Methylcobalamin is also sensitive to mechanical stress.
-
pH Instability: Methylcobalamin shows varying stability at different pH levels, with the greatest stability observed around pH 5 and the least at pH 2.[9][10]
-
Troubleshooting:
-
Ensure the pH of your sample and mobile phase is optimized for stability. A pH of around 3.8 to 5 is often used in HPLC methods.[9]
-
-
Q2: My assay is suffering from low sensitivity, and I'm unable to detect methylcobalamin in my samples. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?
A2: Low sensitivity is a common issue, especially when dealing with biological matrices where methylcobalamin concentrations are inherently low.
-
Choice of Analytical Technique:
-
LC-MS/MS: This is generally the most sensitive method for quantifying methylcobalamin at very low concentrations (pg/mL to ng/mL range).[4][5][11][12]
-
HPLC-UV: While less sensitive than LC-MS/MS, its sensitivity can be optimized. The maximum UV absorbance for methylcobalamin is around 351-353 nm.[13]
-
-
Sample Preparation and Extraction:
-
Increasing Injection Volume: Carefully increasing the injection volume on your chromatography system can lead to a stronger signal. However, this may also increase background noise and affect peak shape.[7]
Q3: I'm experiencing significant matrix effects in my bioanalytical method, leading to poor accuracy and precision. How can I mitigate this?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis of biological samples.[14][15][16][17]
-
Effective Sample Clean-up:
-
Chromatographic Separation:
-
Optimize your HPLC/UHPLC method to achieve baseline separation of methylcobalamin from matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
-
Use of an Internal Standard (IS):
-
A stable isotope-labeled internal standard (e.g., ¹³C-labeled methylcobalamin) is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
-
Q4: I am seeing a peak for hydroxocobalamin in my methylcobalamin standard. Is my standard contaminated?
A4: Not necessarily. Methylcobalamin can spontaneously convert to hydroxocobalamin in aqueous solutions.[2] This conversion is a continuous process. Therefore, it is common to observe a hydroxocobalamin peak in a methylcobalamin solution, and the ratio of these peaks will change over time.[2] For accurate quantification, it may be necessary to analyze both methylcobalamin and hydroxocobalamin.[2]
Experimental Workflows and Protocols
General Workflow for Methylcobalamin Quantification
The following diagram illustrates a typical workflow for the quantification of methylcobalamin in biological samples.
References
- 1. compounderslab.com [compounderslab.com]
- 2. saspublishers.com [saspublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bataviabiosciences.com [bataviabiosciences.com]
Validation & Comparative
A Comparative Analysis of Methylcobalamin and Cyanocobalamin Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common forms of vitamin B12, methylcobalamin and cyanocobalamin. The information presented is based on available scientific literature and is intended to assist researchers, scientists, and drug development professionals in making informed decisions. This analysis delves into the pharmacokinetics, metabolic pathways, and experimental methodologies used to evaluate these two vital compounds.
Quantitative Bioavailability Data
Direct comparative pharmacokinetic studies for oral methylcobalamin and cyanocobalamin are limited. The following table summarizes data from separate studies. It is crucial to note that the dosages and study populations differ, which may influence the results. Therefore, a direct comparison should be made with caution.
| Parameter | Methylcobalamin (10,000 mcg) | Cyanocobalamin (5,000 mcg) |
| Peak Plasma Concentration (Cmax) | ~54% above baseline | Not explicitly stated in the provided study, but bioavailability was reported as 2.16% |
| Time to Peak Concentration (Tmax) | 7 hours | 6.83 hours |
| Area Under the Curve (AUC) | Data not available | Data not available in a comparable format |
| Urinary Excretion | Lower | Approximately three times higher than methylcobalamin, suggesting lower retention.[1] |
| Absorption Rate | 44% of a 1 mcg dose | 49% of a 1 mcg dose |
Note: The data for methylcobalamin is from a pharmacokinetic study of a 10,000 mcg dose, while the data for cyanocobalamin is from a study using a 5,000 mcg dose.[2][3] One study suggests that the bioavailability of cyanocobalamin is dose-dependent, with fractional bioavailability decreasing as the dose increases.[4][5]
Metabolic Pathways of Methylcobalamin and Cyanocobalamin
Both methylcobalamin and cyanocobalamin are converted to the active forms of vitamin B12 within the body. However, their initial metabolic steps differ. Cyanocobalamin, a synthetic form, must first be stripped of its cyanide molecule, a process that is not required for the naturally occurring methylcobalamin.[6][7][8]
References
- 1. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 2. Pharmacokinetics of oral cyanocobalamin formulated with sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC): an open-label, randomized, single-dose, parallel-group study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl B-12 10,000 mcg - Pharmacokinetic Study | NOW Foods [nowfoods.com]
- 4. The Oral Bioavailability of Vitamin B12 at Different Doses in Healthy Indian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the Differences Between Cyanocobalamin and Methylcobalamin B12 - Joinelixium [joinelixium.com]
- 7. Vitamin B12 - Cyanocobalamin Versus Methylcobalamin [justvitamins.co.uk]
- 8. legerepharm.com [legerepharm.com]
A Comparative Guide to the Validation of Analytical Methods for Methylcobalamin
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Microbiological Assay for the quantitative determination of Methylcobalamin, with a focus on method validation according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this vital compound.
Introduction to Methylcobalamin and Analytical Method Validation
Methylcobalamin, the neurologically active form of vitamin B12, is crucial for various physiological processes.[1] Its accurate quantification in pharmaceutical formulations is paramount for ensuring safety and efficacy. The validation of analytical methods is a critical component of the drug development process, demonstrating that a chosen analytical procedure is suitable for its intended purpose.[2] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[3][4][5]
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Methylcobalamin due to its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and excipients.[1][6]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for the determination of Methylcobalamin in a capsule dosage form.[7]
Chromatographic Conditions:
-
Instrument: Shimadzu Prominence LC20AT with UV detection
-
Column: Inertsil ODS 3 C-18 (250 mm x 4.0 mm, 3 µm)
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate and 0.01 M Dipotassium Hydrogen Phosphate buffer: Methanol (60:40 v/v)
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Methylcobalamin reference standard in the mobile phase to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.75 µg/mL to 11.25 µg/mL).[7]
Sample Preparation:
-
For capsule formulations, accurately weigh the contents of a representative number of capsules.
-
Transfer a portion of the powder equivalent to a target concentration of Methylcobalamin into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Workflow
The validation of an HPLC method for Methylcobalamin according to ICH guidelines follows a structured workflow to ensure the method's suitability.
Caption: Workflow for HPLC Method Validation of Methylcobalamin.
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the determination of Methylcobalamin, each with its own set of advantages and limitations.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of Methylcobalamin.[1][7] This technique relies on the principle that Methylcobalamin absorbs light at a specific wavelength.
Experimental Protocol: A Validated UV-Visible Spectrophotometric Method
-
Instrument: UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)
-
Solvent: Methanol or a suitable buffer solution.
-
Wavelength of Maximum Absorbance (λmax): Typically around 351-354 nm.[1][8]
-
Linearity Range: A typical range is 15-35 µg/mL.[8]
Procedure:
-
Prepare a stock solution of Methylcobalamin reference standard in the chosen solvent.
-
Generate a series of standard solutions of varying concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance.
-
Determine the concentration of Methylcobalamin in the sample from the calibration curve.
Microbiological Assay
The microbiological assay is a traditional and highly sensitive method for the determination of vitamin B12 activity.[9] It utilizes microorganisms, such as Lactobacillus leichmannii, that require vitamin B12 for growth. The extent of microbial growth is proportional to the amount of vitamin B12 present in the sample.
Experimental Protocol: Microbiological Assay
-
Culture Preparation: Prepare and maintain a stock culture of a suitable microorganism (e.g., Lactobacillus leichmannii).
-
Assay Medium: Prepare a basal medium that contains all the necessary nutrients for the growth of the microorganism except for vitamin B12.
-
Standard Preparation: Prepare a series of standard solutions of cyanocobalamin (a stable form of vitamin B12) of known concentrations.
-
Sample Preparation: Extract vitamin B12 from the sample, often involving heat treatment and enzymatic digestion to release the bound forms.
-
Inoculation and Incubation: Add the standard and sample extracts to tubes containing the assay medium, inoculate with the microorganism, and incubate under controlled conditions.
-
Measurement: After incubation, measure the microbial growth, typically by turbidimetry (measuring the cloudiness of the solution).
-
Calculation: Construct a standard curve by plotting the microbial growth against the concentration of the cyanocobalamin standards. Determine the vitamin B12 concentration in the sample by comparing its growth response to the standard curve.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample matrix, and the available resources.
| Feature | HPLC | UV-Visible Spectrophotometry | Microbiological Assay |
| Specificity | High (can separate from degradation products)[1] | Moderate (interference from other absorbing compounds is possible) | High (measures biologically active vitamin B12)[9] |
| Sensitivity | High (LOD and LOQ in the µg/mL to ng/mL range)[7] | Moderate (LOD and LOQ typically in the µg/mL range)[8] | Very High (can detect very low concentrations)[9] |
| Analysis Time | Relatively fast (typically 10-30 minutes per sample) | Very fast (a few minutes per sample) | Slow (requires incubation period of 1-2 days)[9] |
| Cost | High (instrumentation and solvent costs) | Low (instrumentation is relatively inexpensive) | Moderate (requires specialized media and cultures) |
| Complexity | High (requires skilled operator and method development) | Low (simple to perform) | High (requires aseptic techniques and microbiological expertise) |
Quantitative Data Summary
The following tables summarize typical validation parameters obtained for HPLC and UV-Visible spectrophotometric methods for Methylcobalamin. Data for microbiological assays are more variable and depend on the specific protocol and microorganism used.
Table 1: HPLC Method Validation Data
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.75 - 11.25 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| LOD | 0.05 µg/mL | [7] |
| LOQ | 0.15 µg/mL | [7] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
| Precision (%RSD) | < 2% | [6] |
Table 2: UV-Visible Spectrophotometry Method Validation Data
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 15 - 35 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.998 | [10] |
| LOD | 0.21 µg/mL | [8] |
| LOQ | 0.64 µg/mL | [8] |
| Accuracy (% Recovery) | 99.05 - 100.50% | [1][11] |
| Precision (%RSD) | < 2% | [8] |
Conclusion
The validation of analytical methods for Methylcobalamin is essential for ensuring the quality and consistency of pharmaceutical products. HPLC stands out as the method of choice for regulatory submissions due to its high specificity and sensitivity, allowing for the separation and quantification of Methylcobalamin in the presence of impurities and degradation products. UV-Visible spectrophotometry offers a simpler and more economical alternative for routine quality control where high specificity is not a critical requirement. The microbiological assay, while complex and time-consuming, remains a valuable tool for determining the biological activity of vitamin B12. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and the validation data presented in this guide.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. cambridge.org [cambridge.org]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and HPLC Methods for Methylcobalamin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of methylcobalamin: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification of methylcobalamin in various matrices, including pharmaceutical formulations and biological samples. This document outlines the experimental protocols and performance characteristics of both methods to aid researchers in choosing the most suitable technique for their specific needs.
Introduction
Methylcobalamin, an active form of vitamin B12, is a vital coenzyme in various metabolic pathways. Its accurate quantification is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical diagnostics. Both LC-MS/MS and HPLC are powerful chromatographic techniques widely employed for this purpose. HPLC with UV-Vis detection has been a traditional and robust method for the analysis of methylcobalamin.[1] More recently, LC-MS/MS has gained prominence due to its high sensitivity and selectivity.[2] This guide presents a cross-validation perspective by comparing the methodologies and performance data from various validated studies.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC are crucial for reproducibility and method transfer. The following sections provide representative experimental protocols for the analysis of methylcobalamin.
LC-MS/MS Method Protocol
The LC-MS/MS method offers high selectivity and sensitivity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.
Sample Preparation:
For analysis in human plasma, a protein precipitation method is commonly used. To 0.1 mL of plasma, methanol is added to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[3] For pharmaceutical formulations, samples are typically dissolved in a suitable solvent, such as a mixture of methanol and water, and then diluted to the desired concentration.[4] All sample preparation steps for the light-sensitive methylcobalamin should be performed under red light or in amber-colored vials to prevent degradation.[3][4]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 column, such as a Phenomenex Synergi Fusion-RP or equivalent, is often used for separation.[5][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a volatile buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6][7]
-
Flow Rate: A flow rate in the range of 0.2-0.8 mL/min is common.[4][6]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the ionization of methylcobalamin.[4]
-
Mass Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]
HPLC Method Protocol
HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of methylcobalamin, particularly in pharmaceutical dosage forms.[8]
Sample Preparation:
For solid dosage forms like tablets, a number of tablets are accurately weighed, and the powder is dissolved in a suitable diluent, often the mobile phase itself. The solution is then sonicated and filtered to ensure complete dissolution and removal of excipients.[9] As with LC-MS/MS, protection from light is crucial throughout the sample preparation process.[10]
Chromatographic Conditions:
-
Chromatographic Column: A C18 column is the standard choice for reversed-phase separation of methylcobalamin.[8][10]
-
Mobile Phase: The mobile phase typically consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[8][10] The pH of the buffer is an important parameter to optimize the separation.
-
Flow Rate: A typical flow rate for HPLC analysis is around 1.0 mL/min.[10]
-
Detection: UV detection is commonly performed at a wavelength where methylcobalamin shows maximum absorbance, which is around 350-360 nm.[8]
Performance Data Comparison
The validation of analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[11][12] The following tables summarize the key performance parameters for both LC-MS/MS and HPLC methods based on published data.
Table 1: Performance Characteristics of LC-MS/MS for Methylcobalamin Analysis
| Performance Parameter | Reported Values |
| Linearity Range | 0.05 - 20 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Accuracy (% Recovery) | 89.3 - 109.5%[13] |
| Precision (%RSD) | < 15%[3] |
| Limit of Detection (LOD) | 0.03 µg/L[6] |
| Limit of Quantification (LOQ) | 0.1 µg/L[6] |
Table 2: Performance Characteristics of HPLC for Methylcobalamin Analysis
| Performance Parameter | Reported Values |
| Linearity Range | 0.5 - 2.0 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 98.86 - 101.94%[8] |
| Precision (%RSD) | < 2%[8] |
| Limit of Detection (LOD) | 0.12 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.40 µg/mL[8] |
Visualizing the Workflow and Validation Process
To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) depict the general experimental workflow and the logical relationship in the cross-validation of these two methods.
Caption: General experimental workflow for LC-MS/MS and HPLC analysis of Methylcobalamin.
Caption: Logical relationship in the cross-validation of analytical methods.
Discussion and Conclusion
The choice between LC-MS/MS and HPLC for methylcobalamin analysis depends on the specific requirements of the study.
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for analyzing samples with very low concentrations of methylcobalamin, such as in biological matrices for pharmacokinetic studies.[3] The use of MRM significantly reduces matrix interference, leading to cleaner chromatograms and more reliable quantification.[2] However, the initial instrument cost and operational complexity are higher compared to HPLC.
HPLC-UV is a robust, reliable, and cost-effective technique, particularly well-suited for the quality control of pharmaceutical formulations where the concentration of methylcobalamin is relatively high.[8] The method is straightforward to develop and validate. The primary limitation of HPLC-UV is its lower sensitivity compared to LC-MS/MS, which may not be sufficient for trace-level analysis.[14]
References
- 1. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 6. Analytical Determination of Vitamin B12 Content in Infant and Toddler Milk Formulas by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Pharmacokinetic profiles of methylcobalamin in rats after multiple administration routes by a simple LC-MS/MS assay with a small volume of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative In Vitro Efficacy of Methylcobalamin xHydrate and Hydroxocobalamin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of two prominent forms of vitamin B12, Methylcobalamin xHydrate and Hydroxocobalamin, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated cellular pathways.
Executive Summary
Methylcobalamin, as a bioactive coenzyme, directly participates in crucial metabolic pathways, most notably the methionine synthase reaction, which is essential for homocysteine metabolism and the synthesis of S-adenosylmethionine (SAM). In contrast, hydroxocobalamin serves as a precursor that undergoes intracellular conversion to the active forms, methylcobalamin and adenosylcobalamin. In vitro evidence suggests that while hydroxocobalamin may exhibit more rapid cellular uptake and processing, methylcobalamin offers direct neuroprotective effects by mitigating glutamate-induced neurotoxicity. The choice between these two forms for in vitro studies will largely depend on the specific research question and the cellular processes being investigated.
Data Presentation: In Vitro Performance Metrics
The following table summarizes quantitative data from in vitro studies, highlighting the differential effects of Methylcobalamin and Hydroxocobalamin on neuronal cell models.
| Parameter | Methylcobalamin | Hydroxocobalamin | Cell Model | Key Findings |
| Neuroprotection (against Glutamate-induced Neurotoxicity) | Chronic exposure significantly increased neuronal cell viability. | Not reported in the same direct comparative study. | Cultured retinal neurons | Methylcobalamin demonstrates a protective effect against excitotoxicity, likely through a mechanism involving SAM-mediated methylation.[1] |
| Cellular Uptake and Processing | Slower initial uptake compared to hydroxocobalamin. | Exhibits a two-fold faster cellular accumulation and a six-fold faster intracellular processing to active coenzymes compared to cyanocobalamin.[2][3] | HeLa cells | Hydroxocobalamin is more rapidly internalized and converted to its active forms within the cell.[2][3] |
| Homocysteine Reduction | Directly acts as a cofactor for methionine synthase to convert homocysteine to methionine.[4] | Acts as a precursor that needs to be converted to methylcobalamin to participate in homocysteine metabolism. | Not specified in direct comparative in vitro studies. | Methylcobalamin is the direct methyl donor for the remethylation of homocysteine.[4] |
| Neurite Outgrowth | High concentrations have been shown to promote nerve regeneration in vivo. | Not directly compared in the same in vitro neurite outgrowth assay. | Dorsal root ganglion neurons (in vivo) | Methylcobalamin has demonstrated potential in promoting neuronal regeneration.[5] |
Experimental Protocols
Assessment of Neuroprotection against Glutamate-Induced Neurotoxicity in Cultured Retinal Neurons
This protocol is adapted from a study investigating the neuroprotective effects of methylcobalamin.[1]
a. Cell Culture:
-
Primary retinal cultures are established from fetal rats (gestational days 16 to 19).
-
Cells are seeded onto poly-L-lysine-coated culture plates.
-
Cultures are maintained in a defined medium, and experiments are typically conducted after 7-10 days in vitro.
b. Treatment:
-
For chronic exposure, Methylcobalamin is added to the culture medium at the desired concentration (e.g., 1 µM) and maintained for the duration of the culture period.
-
Control cultures receive a vehicle solution.
c. Induction of Neurotoxicity:
-
Glutamate is added to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM) for a defined period (e.g., 24 hours).
d. Assessment of Cell Viability:
-
Cell viability is quantified using the trypan blue exclusion method.
-
The number of viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
-
Neuroprotection is expressed as the percentage of viable cells in the treated group compared to the glutamate-only control.
Quantification of Intracellular Cobalamin Levels by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of intracellular cobalamin forms.
a. Cell Lysis and Extraction:
-
Cultured cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined.
-
Cobalamins are extracted from the cell lysate using a phenol-chloroform extraction method to preserve the original composition of cobalamin forms.[3]
b. HPLC Analysis:
-
The extracted cobalamins are separated using a reverse-phase C18 column.
-
A gradient elution with a mobile phase consisting of an acetate buffer and methanol is employed.
-
Detection is performed using a PDA detector at wavelengths of 254 nm and 450 nm to identify corrin and non-corrin based products.
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards for methylcobalamin, hydroxocobalamin, and other cobalamin forms.
Signaling Pathways and Experimental Workflows
Intracellular Cobalamin Metabolism and Action
The following diagram illustrates the intracellular processing of Hydroxocobalamin and the direct action of Methylcobalamin. Hydroxocobalamin is taken up by the cell and undergoes a series of enzymatic reactions to be converted into the active coenzymes, Methylcobalamin and Adenosylcobalamin. Methylcobalamin then acts as a critical cofactor for methionine synthase in the cytoplasm.
Caption: Intracellular fate of Hydroxocobalamin and Methylcobalamin.
Experimental Workflow for Assessing Neuroprotection
The diagram below outlines the key steps in an in vitro experiment designed to compare the neuroprotective efficacy of Methylcobalamin and Hydroxocobalamin.
Caption: Workflow for in vitro neuroprotection assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl-life.com [methyl-life.com]
- 5. Methylcobalamin-containing nanofiber sheets have better neuroprotective effects than small intestinal submucosa sheets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity and Purity of Methylcobalamin xHydrate: NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, unequivocally confirming the identity and purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring drug safety and efficacy. Methylcobalamin, the active form of vitamin B12, is a vital API used in the treatment of various neurological disorders and nutritional deficiencies. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and purity assessment of Methylcobalamin xHydrate, supported by experimental protocols and data.
The Power of NMR in Pharmaceutical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for structural elucidation and quantitative analysis. Unlike chromatographic methods that rely on the separation of components, NMR provides a direct and comprehensive snapshot of the entire sample composition. For this compound, ¹H NMR spectroscopy offers a powerful tool for identity confirmation through its unique spectral fingerprint and for purity assessment by quantifying the API against a certified internal standard (quantitative NMR or qNMR).
Experimental Protocol: ¹H NMR Spectroscopy for Identity and Purity
A detailed protocol for the analysis of this compound using ¹H NMR is outlined below.
Objective: To confirm the identity and determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Maleic acid (certified internal standard, ≥99.5% purity)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 2 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Vortex the solution until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: D₂O
-
Temperature: 298 K
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons, crucial for accurate quantification).
-
Number of Scans: 16 (can be adjusted to achieve an adequate signal-to-noise ratio).
-
Spectral Width: -2 to 10 ppm
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum using the residual HDO signal at δ 4.79 ppm.
-
Integrate the characteristic, well-resolved singlet of the methyl group on the cobalt atom of Methylcobalamin (around -0.1 ppm) and the singlet of the two olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of Methylcobalamin using the following formula:
Where:
-
I_analyte = Integral of the Methylcobalamin signal
-
N_analyte = Number of protons for the Methylcobalamin signal (3 for the methyl group)
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of Methylcobalamin
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the Methylcobalamin sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Alternative Analytical Techniques
While NMR offers significant advantages, other well-established techniques are also employed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. For Methylcobalamin, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a specific wavelength (e.g., 351 nm).
-
Quantification: Based on the peak area of the analyte compared to a standard curve prepared from a reference standard of known concentration.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique used for the quantitative analysis of Methylcobalamin in formulations.[1]
Experimental Protocol: UV-Visible Spectrophotometry
-
Solvent: Distilled water or a suitable buffer.
-
Wavelength: Measurement of absorbance at the wavelength of maximum absorption (λ_max) for Methylcobalamin, which is around 351 nm.[1]
-
Quantification: Concentration is determined by comparing the absorbance of the sample to a standard of known concentration, following the Beer-Lambert law.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of accuracy required for quantification, and the throughput of the method.
| Parameter | ¹H NMR (qNMR) | RP-HPLC | UV-Vis Spectrophotometry |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates components based on their differential partitioning between a stationary and a mobile phase. | Measures the absorption of light by the analyte at a specific wavelength. |
| Identity Confirmation | Excellent (provides a unique spectral fingerprint). | Good (based on retention time comparison with a standard). | Limited (provides information about the chromophore, but not the entire structure). |
| Purity Assessment | Excellent (can detect and quantify a wide range of impurities with protons). | Good (can separate and quantify known and some unknown impurities). | Poor (cannot distinguish between the API and impurities with similar chromophores). |
| Quantification | Absolute quantification using an internal standard. | Relative quantification against a reference standard curve. | Relative quantification against a reference standard. |
| Reference Standard | Does not require an identical reference standard for the analyte.[2] | Requires a well-characterized reference standard of the analyte. | Requires a well-characterized reference standard of the analyte. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive | No.[3] | Yes. | Yes. |
| Typical Accuracy | High (typically >98%). | High (typically >98%). | Moderate. |
| Typical Precision (%RSD) | < 1% | < 2% | < 3% |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for identity and purity confirmation of this compound using ¹H NMR spectroscopy.
Caption: Comparison of analytical techniques for the analysis of this compound.
Conclusion
For the comprehensive characterization of this compound, ¹H NMR spectroscopy offers a superior, all-in-one solution for both identity confirmation and purity determination . Its ability to provide detailed structural information and perform absolute quantification without the need for an identical reference standard makes it an invaluable tool in pharmaceutical research and quality control. While HPLC remains a robust and high-throughput method for routine purity checks, and UV-Vis spectrophotometry serves as a simple tool for concentration measurements, NMR provides a more definitive and comprehensive analysis. The choice of method should be guided by the specific analytical needs, but for establishing the primary quality attributes of this compound, NMR spectroscopy is the method of choice.
References
In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of different methylcobalamin hydrate formulations, focusing on their pharmacokinetic profiles and therapeutic efficacy. The data presented is compiled from multiple preclinical and clinical studies to aid in the selection of appropriate formulations for research and development.
Executive Summary
The in vivo performance of methylcobalamin hydrate is significantly influenced by its formulation and route of administration. Novel delivery systems such as nanoparticle oral sprays and intranasal sprays have demonstrated enhanced absorption and bioavailability compared to conventional oral tablets. Injectable formulations, including subcutaneous and intramuscular routes, provide rapid and complete bioavailability. This guide summarizes key pharmacokinetic parameters from comparative studies to facilitate evidence-based decisions in formulation development and selection.
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of different methylcobalamin hydrate formulations from in vivo studies.
Table 1: Comparison of Oral and Intranasal Formulations
| Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Relative Bioavailability | Study Population | Reference |
| Nanoparticle Oral Spray | 1000 µg | Significantly higher than tablet, emulsion, and liposome | Rapid systemic detection at 1 hour | Bioequivalent to a 5000 µg chewable tablet | Healthy Adults | [1] |
| Standard Tablet | 1000 µg | Lower than nanoparticle spray | - | Lower than nanoparticle spray | Healthy Adults | [1] |
| Emulsion | 1000 µg | Very low serum levels | - | Poor absorption profile | Healthy Adults | [1] |
| Liposome Oral Spray | 1000 µg | Poorest absorption profile | - | Poorest absorption profile | Healthy Adults | [1] |
| Chewable/Dissolvable Tablet | 5000 µg | - | - | Bioequivalent to 1000 µg nanoparticle spray | Healthy Adults | [1] |
| Nasal Spray | 500 µg | 197.49% of IM injection (un-normalized) | 0.2 hours | ~20% (dose-normalized vs. IM) | Healthy Volunteers | [2][3] |
| Nasal Spray | 500 µg (every other day) | 1397.3 ± 369.03 pg/ml (at 30 mins) | 30 minutes | Significantly higher than sublingual tablet | Vitamin B12 Deficient Patients | [4] |
| Sublingual Tablet | 1500 µg (every other day) | 197.9 ± 29.7 pg/ml (at 30 mins) | - | Significantly lower than nasal spray | Vitamin B12 Deficient Patients | [4] |
| Oral Tablet | 1500 µg (daily) | Slight increase from baseline | - | Significantly lower than nasal spray | Type-2 Diabetes Patients on Metformin | [5] |
Table 2: Comparison of Injectable Formulations
| Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Absolute Bioavailability | Study Population | Reference |
| Subcutaneous (SC) Injection | 1500 µg | 57.01 ng/mL | 1.38 hours | Comparable to IM injection | Healthy Adult Humans | [6][7] |
| Intramuscular (IM) Injection | 1500 µg | 45.82 ng/mL | 1.49 hours | - | Healthy Adult Humans | [6][7] |
| Intramuscular (IM) Injection | 100 µg | Lower than 500 µg nasal spray (un-normalized) | 1.15 hours | - | Healthy Volunteers | [2][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Comparative Bioavailability of a Nanoparticle Oral Spray and Other Formulations
-
Study Design: A comparative clinical study involving 16 healthy adult subjects.
-
Formulations Tested:
-
Nanoparticle oral spray (NanoCelle™): 1000 µg methylcobalamin.
-
Standard tablet: 1000 µg cyanocobalamin (absorbed via the gastrointestinal tract).
-
Dissolvable (chewable) tablet: 5000 µg methylcobalamin (absorbed sublingually).
-
Liposome oral spray: 1000 µg methylcobalamin.
-
Emulsion.[1]
-
-
Procedure: Each formulation was administered to the subjects after a baseline blood sample was taken. Subsequent blood samples were collected at 1, 3, and 6 hours post-administration.
-
Analysis: Serum vitamin B12 levels were measured using a chemiluminescence assay. The absorption profiles of the different formulations were then compared.[1]
Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Injection
-
Study Design: A randomized, two-treatment, parallel, comparative bioavailability study in 24 healthy adult human subjects.[6][7]
-
Formulations Tested:
-
Test Product: Methylcobalamin Injection 1500 mcg (Subcutaneous route).
-
Reference Product: Methylcobalamin Injection 1500 mcg (Intramuscular route).
-
-
Procedure: Subjects received a single dose of either the SC or IM injection after an overnight fast. Blood samples were collected at predefined time points up to 72 hours post-dose to determine the plasma concentrations of methylcobalamin.[6][7]
-
Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC0-72 were calculated and statistically analyzed to compare the bioavailability of the two routes.[6][7]
Bioavailability of a Novel Nasal Spray vs. Intramuscular Injection
-
Study Design: A randomized, single-dose, open-label, two-way crossover comparative bioavailability study in 18 healthy male volunteers.[2][3][8]
-
Formulations Tested:
-
Test Product: Methylcobalamin Nasal Spray (500 mcg).
-
Reference Product: Intramuscular Injection of methylcobalamin (100 mcg).
-
-
Procedure: Participants were administered a single dose of either the nasal spray or the intramuscular injection in each study period, separated by a washout period. Serial blood samples were collected to measure plasma vitamin B12 concentrations.[2][8]
-
Analysis: Pharmacokinetic parameters (Cmax, Tmax, and AUC) were determined and compared between the two formulations, both with and without dose normalization.[2][3]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the absorption pathways of different methylcobalamin formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. journalibrr.com [journalibrr.com]
- 5. academicmed.org [academicmed.org]
- 6. ijnonline.org [ijnonline.org]
- 7. Methylcobalamin injection 1500 mcg SC route versus IM route: A randomized parallel comparative bioavailability study - IP Indian J Neurosci [ijnonline.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Microbiological and Chromatographic Assays for Methylcobalamin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the traditional microbiological assay and modern chromatographic methods for the quantification of Methylcobalamin (the active form of Vitamin B12). The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs, based on a comprehensive evaluation of performance characteristics and experimental protocols.
Comparison of Analytical Method Performance
The selection of an analytical method for Methylcobalamin quantification is a critical decision in pharmaceutical development and quality control. While the microbiological assay has been a long-standing method, instrumental techniques like High-Performance Liquid Chromatography (HPLC) offer significant advantages in terms of specificity and validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Below is a summary of the typical performance characteristics for both the microbiological assay and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Methylcobalamin determination.
| Performance Parameter | Microbiological Assay | RP-HPLC | Alternative Methods |
| Principle | Measures the growth response of a microorganism (e.g., Lactobacillus delbrueckii) that requires Methylcobalamin for its proliferation. | Separates Methylcobalamin from other components in a sample based on its physicochemical properties, followed by UV or mass spectrometric detection.[1][2] | UV-Visible Spectrophotometry, Thin Layer Chromatography (TLC), and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1] |
| Linearity Range | Typically in the ng/mL range.[2] | Wide linear range, often from µg/mL to mg/mL, depending on the specific method.[1] | Varies by method. |
| Accuracy (% Recovery) | Generally good, with recovery rates often between 94.9% and 102.1%.[3] | High accuracy, with recovery values typically between 98% and 102%.[1][4] | Generally high for quantitative methods like LC-MS. |
| Precision (%RSD) | Good, with reported excellent inter- and intra-assay precision.[3] However, variability can be higher than chromatographic methods. | High precision, with Relative Standard Deviation (%RSD) values typically below 2%.[1][4] | High precision for LC-MS. |
| Specificity | Can be susceptible to interference from other cobalamin analogues or compounds that may promote microbial growth.[2] | Highly specific, capable of separating Methylcobalamin from its degradation products and other related substances.[5] | LC-MS offers the highest specificity. |
| Limit of Detection (LOD) | High sensitivity, capable of detecting low concentrations. | LODs are typically in the ng/mL to µg/mL range.[1] | LC-MS offers the lowest limits of detection. |
| Limit of Quantification (LOQ) | Quantifiable at low concentrations. | LOQs are typically in the ng/mL to µg/mL range.[1] | LC-MS provides the lowest limits of quantification. |
| Analysis Time | Time-consuming due to the incubation period required for microbial growth (typically 18-24 hours).[6] | Rapid analysis, with run times often less than 10 minutes per sample. | Varies by method. |
| Throughput | Can be adapted for high-throughput screening using microtiter plates.[3][7] | High-throughput with the use of autosamplers. | High-throughput with modern instrumentation. |
Experimental Protocols
Microbiological Assay for Methylcobalamin Activity
This protocol is a generalized procedure based on the turbidimetric method using Lactobacillus delbrueckii subsp. lactis (ATCC 7830), also known as Lactobacillus leichmannii.
a) Media and Reagents:
-
Vitamin B12 Assay Medium: A commercially available dehydrated medium is recommended.[6]
-
Inoculum Broth: For the preparation of the test organism suspension.
-
Methylcobalamin Standard Stock Solution: A solution of known concentration prepared from a certified reference standard.
-
Sample Solution: The test sample containing an unknown concentration of Methylcobalamin.
-
Sterile Saline Solution: For washing the microbial cells.
b) Preparation of Inoculum:
-
Aseptically transfer a loopful of Lactobacillus delbrueckii from a stock culture to a tube of inoculum broth.
-
Incubate at 37°C for 18-24 hours.
-
Centrifuge the culture, decant the supernatant, and wash the cell pellet with sterile saline.
-
Resuspend the cells in sterile saline to a specific optical density to standardize the inoculum.
c) Assay Procedure:
-
Prepare a series of tubes with increasing concentrations of the Methylcobalamin standard to create a standard curve.
-
Prepare another series of tubes with different dilutions of the test sample.
-
To each tube, add a specific volume of the Vitamin B12 Assay Medium.
-
Inoculate each tube (except for the blanks) with a standardized volume of the prepared inoculum.
-
Incubate all tubes at 37°C for 18-24 hours.
-
Measure the turbidity (optical density) of each tube using a spectrophotometer at a specific wavelength (e.g., 620 nm).[6]
d) Data Analysis:
-
Plot a standard curve of turbidity versus the concentration of the Methylcobalamin standard.
-
Determine the concentration of Methylcobalamin in the test sample by interpolating its turbidity reading on the standard curve.
RP-HPLC Method for Methylcobalamin Quantification
This is a representative RP-HPLC method. Specific parameters may need to be optimized for different sample matrices.
a) Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b) Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted as needed.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: Methylcobalamin can be detected at various wavelengths, with 220 nm, 351 nm, or 376 nm being common choices.[4][5]
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).[5]
c) Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Methylcobalamin reference standard in a suitable solvent (e.g., water or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the sample solution by dissolving or extracting the sample in a suitable solvent and filtering it through a 0.45 µm filter.
d) Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the Methylcobalamin peak in the chromatograms based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of Methylcobalamin in the sample by using the regression equation of the calibration curve.
Visualizations
Metabolic Role of Methylcobalamin in Lactobacillus delbrueckii
The microbiological assay for Methylcobalamin relies on its essential role as a cofactor for the enzyme Methionine Synthase (MetH) in certain bacteria like Lactobacillus delbrueckii. This enzyme is crucial for the synthesis of methionine, an essential amino acid required for protein synthesis and, consequently, bacterial growth. The diagram below illustrates this key metabolic step.
Caption: Metabolic role of Methylcobalamin in Lactobacillus delbrueckii.
Experimental Workflow for Microbiological Assay of Methylcobalamin
The following diagram outlines the key steps involved in performing a microbiological assay for Methylcobalamin.
Caption: Experimental workflow of the microbiological assay.
References
- 1. Interlaboratory comparison of serum vitamin B12 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. bevital.no [bevital.no]
Comparative study on the neuroregenerative potential of different cobalamin forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin, or vitamin B12, is a vital micronutrient with a well-established role in neurological health. Its deficiency is linked to a range of neurological disorders, underscoring its importance in the maintenance and repair of the nervous system. Cobalamin exists in several forms, with cyanocobalamin, hydroxocobalamin, methylcobalamin, and adenosylcobalamin being the most recognized. While all forms are precursors to the two active coenzymes, methylcobalamin and adenosylcobalamin, emerging evidence suggests that their neuroregenerative potential may differ. This guide provides a comparative overview of these four cobalamin forms, summarizing available experimental data on their efficacy in promoting nerve repair, detailing relevant experimental protocols, and illustrating the known signaling pathways.
Comparative Efficacy of Cobalamin Forms in Neuroregeneration
The neuroregenerative capacity of different cobalamin forms is a subject of ongoing research. While direct comparative studies evaluating all four forms in a single experimental model are limited, existing evidence, primarily from preclinical studies, points towards the superior neuroregenerative potential of the active forms, particularly methylcobalamin.
In Vitro Studies: Neurite Outgrowth and Myelination
In vitro models are crucial for dissecting the cellular and molecular mechanisms of neuroregeneration. Key parameters evaluated include neurite outgrowth, neuronal survival, and myelination by Schwann cells.
| Cobalamin Form | Cell Type | Model | Key Findings | Reference |
| Methylcobalamin | Dorsal Root Ganglion (DRG) neurons, Schwann cells | Co-culture | Promoted myelination by downregulating Erk1/2 activity and increasing myelin basic protein (MBP) expression.[1][2][3] | [1][2][3] |
| Cyanocobalamin | - | - | Generally considered less effective than methylcobalamin due to the need for conversion to active forms.[4][5] | [4][5] |
| Hydroxocobalamin | - | - | Converted to active forms (methylcobalamin and adenosylcobalamin) in the body; may act as a nitric oxide scavenger, reducing oxidative stress.[6] | [6] |
| Adenosylcobalamin | - | - | Crucial for mitochondrial energy production and myelin maintenance.[7] | [7] |
In Vivo Studies: Functional Recovery and Nerve Regeneration
Animal models of peripheral nerve injury are instrumental in assessing the in vivo efficacy of different treatments on functional recovery and nerve regeneration.
| Cobalamin Form | Animal Model | Injury Model | Key Findings | Reference |
| Methylcobalamin | Rat | Sciatic nerve crush | Promoted functional recovery (improved Sciatic Function Index), enhanced motor end plate innervation, and increased axon diameter and myelin thickness.[8] | [8] |
| Methylcobalamin | Rat | Acrylamide-induced neuropathy | Ultra-high doses significantly accelerated recovery of compound muscle action potential (CMAP) amplitudes and increased fiber density. | [9] |
| Vitamin B Complex (including B12) | Rat | Sciatic nerve injury (blunt trauma, incision, autograft) | Improved Sciatic Function Index (SFI), nerve conduction velocity, and histopathological outcomes (increased myelination, reduced fibrosis and edema).[10][11] | [10][11] |
| Hydroxocobalamin | - | - | Effective in treating vitamin B12 deficiency-related neurological symptoms.[12][13] | [12][13] |
Signaling Pathways in Cobalamin-Mediated Neuroregeneration
The neuroregenerative effects of cobalamin are mediated through various signaling pathways. Methylcobalamin, in particular, has been shown to modulate pathways crucial for neuronal survival, differentiation, and myelination.
Intracellular Conversion and Metabolic Roles of Cobalamin Forms
All forms of cobalamin are ultimately converted intracellularly to the active coenzymes, methylcobalamin and adenosylcobalamin, which play distinct and vital roles in cellular metabolism.
Methylcobalamin Signaling in Schwann Cells
Methylcobalamin has been demonstrated to promote the differentiation of Schwann cells, the myelin-producing cells of the peripheral nervous system, through the modulation of the Erk1/2 signaling pathway.
General Neuroprotective Mechanisms of Cobalamin
The active forms of cobalamin contribute to neuroprotection through several key metabolic pathways. Methylcobalamin is essential for the methionine synthase reaction, which is crucial for DNA synthesis and methylation reactions, while adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, important for mitochondrial energy production.
Detailed Experimental Protocols
In Vitro: Dorsal Root Ganglion (DRG) Neuron and Schwann Cell Co-culture for Myelination Assay
This protocol is adapted from studies investigating the effect of methylcobalamin on myelination.[1][2][3]
1. Cell Culture:
- Isolate DRG neurons and Schwann cells from neonatal rat pups.
- Culture DRG neurons on a suitable substrate (e.g., collagen-coated coverslips).
- Purify and expand Schwann cells in culture.
2. Co-culture and Myelination Induction:
- Seed purified Schwann cells onto established DRG neuron cultures.
- Maintain the co-cultures in a growth medium for several days to allow Schwann cells to proliferate and align with axons.
- Induce myelination by switching to a myelination-promoting medium containing ascorbic acid.
- Treat the cultures with different forms of cobalamin (e.g., methylcobalamin at various concentrations) or a vehicle control.
3. Assessment of Myelination:
- After a defined period (e.g., 14-21 days), fix the cultures.
- Perform immunofluorescence staining for myelin basic protein (MBP), a major component of the myelin sheath, and a neuronal marker (e.g., neurofilament).
- Quantify the extent of myelination by measuring the length or number of MBP-positive segments per unit area using fluorescence microscopy and image analysis software.
4. Western Blot Analysis:
- Lyse the cells and perform Western blotting to quantify the expression levels of MBP and other myelin-related proteins.
- Analyze the phosphorylation status of signaling proteins like Erk1/2 to investigate the underlying molecular mechanisms.
In Vivo: Rat Sciatic Nerve Crush Injury Model for Functional Recovery Assessment
This protocol is based on studies evaluating the in vivo efficacy of neuroregenerative compounds.[8]
1. Animals and Surgical Procedure:
- Use adult male Sprague-Dawley or Wistar rats.
- Anesthetize the animals and expose the sciatic nerve in the thigh.
- Induce a crush injury at a specific location using a calibrated forceps or a similar device for a standardized duration (e.g., 30 seconds).
- Suture the muscle and skin layers.
2. Treatment:
- Divide the animals into different treatment groups: vehicle control, and groups receiving different forms and doses of cobalamin (e.g., daily intraperitoneal injections of methylcobalamin).
3. Functional Assessment:
- Sciatic Function Index (SFI): Perform walking track analysis at regular intervals (e.g., weekly) post-surgery. Ink the hind paws of the rats and have them walk across a paper-lined corridor. Measure the footprint parameters (print length, toe spread, and intermediary toe spread) of both the experimental (E) and normal (N) paws to calculate the SFI using a standardized formula. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
- Electrophysiology: At the end of the study period, perform electrophysiological analysis by stimulating the sciatic nerve proximal to the crush site and recording the compound muscle action potential (CMAP) from the gastrocnemius muscle to assess nerve conduction.
4. Histological Analysis:
- After the final functional assessment, perfuse the animals and collect the sciatic nerves.
- Process the nerve segments for histological analysis, including staining for myelin (e.g., Luxol Fast Blue) and immunofluorescence for axonal markers.
- Quantify parameters such as axon diameter, myelin sheath thickness, and nerve fiber density using microscopy and image analysis software.
Experimental Workflow for a Comparative Study
The following diagram illustrates a logical workflow for a comprehensive comparative study on the neuroregenerative potential of different cobalamin forms.
Conclusion
The available evidence suggests that different forms of cobalamin may possess varying degrees of neuroregenerative potential. Methylcobalamin, as a bioactive form, appears to be particularly promising, with preclinical studies demonstrating its efficacy in promoting myelination and functional recovery after nerve injury. Hydroxocobalamin and adenosylcobalamin also play crucial roles in neurological health, primarily through their conversion to active coenzymes and their involvement in critical metabolic pathways. Cyanocobalamin, being a synthetic precursor, is generally considered less direct in its neuroregenerative action.
For researchers and drug development professionals, this comparative guide highlights the importance of selecting the appropriate cobalamin form for therapeutic applications. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of each cobalamin form and to elucidate their precise mechanisms of action in nerve repair. Such research will be instrumental in developing more effective therapeutic strategies for a range of neurological disorders characterized by nerve damage and degeneration.
References
- 1. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. legerepharm.com [legerepharm.com]
- 5. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 6. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. The Role of Neurotropic B Vitamins in Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitamin B12 Enhances Nerve Repair and Improves Functional Recovery After Traumatic Brain Injury by Inhibiting ER Stress-Induced Neuron Injury [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Potential of Vitamin B Complex in Peripheral Nerve Injury Recovery: An Experimental Rat Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical and biochemical outcome after hydroxocobalamin dose escalation in a series of patients with cobalamin C deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Crystalline Structure of Methylcobalamin xHydrate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of the crystalline structure of active pharmaceutical ingredients (APIs) is a critical step in drug development. It influences key physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative overview of analytical techniques for verifying the crystalline structure of Methylcobalamin xHydrate, a vital coenzyme form of vitamin B12. We will delve into the gold standard, single crystal X-ray diffraction (XRD), and compare its performance with powder X-ray diffraction (PXRD) and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, supported by experimental data.
Method Comparison: A Tabular Overview
The selection of an analytical method for crystal structure verification depends on the sample's nature, the desired level of detail, and the experimental objectives. Below is a summary of the key techniques and their attributes.
| Feature | Single Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Solid-State NMR (ssNMR) Spectroscopy |
| Sample Requirement | Single, high-quality crystal (typically > 50 µm) | Polycrystalline powder | Polycrystalline powder |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration | Fingerprint of the crystalline phase, unit cell parameters, phase purity | Information about the local chemical environment of specific nuclei, polymorphism, and molecular dynamics |
| Resolution | Atomic resolution | Lower resolution than SC-XRD | Provides information on a molecular level, complementary to diffraction methods |
| Primary Application | De novo structure determination of new crystalline forms | Phase identification, quality control, polymorphism screening | Characterization of polymorphism, amorphous content, and dynamics in the solid state |
Experimental Data and Protocols
Single Crystal X-ray Diffraction (SC-XRD)
Single crystal XRD is the definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. While a specific dataset for this compound is not publicly available, data from its close analogs, such as ethylcobalamin, provide a representative example of the expected crystallographic parameters.
Representative Crystallographic Data for a Cobalamin Analog (Ethylcobalamin) [1][2][3]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 16.00 |
| b (Å) | 21.02 |
| c (Å) | 24.54 |
| α, β, γ (°) | 90 |
| Volume (ų) | 8245 |
| Z | 4 |
| R-factor | 0.0468 |
Experimental Protocol:
-
Crystal Growth: Suitable single crystals of the cobalamin analog are grown from a saturated solution, for instance, by slow evaporation from an acetone-water mixture.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (often from a synchrotron source for high resolution) and rotated.[4] The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and refined to yield a final, precise crystal structure.[4]
Powder X-ray Diffraction (PXRD) of Methylcobalamin Dihydrate
PXRD is a rapid and non-destructive technique used to identify crystalline phases and analyze the purity of a sample. A patent for a Methylcobalamin dihydrate compound provides specific PXRD data.[5]
PXRD Data for Methylcobalamin Dihydrate [5]
| 2θ Angle (°) |
| 5.2 ± 0.2 |
| 6.9 ± 0.2 |
| 7.5 ± 0.2 |
| 8.3 ± 0.2 |
| 10.8 ± 0.2 |
| 11.5 ± 0.2 |
| 13.6 ± 0.2 |
| 15.8 ± 0.2 |
| 16.5 ± 0.2 |
| 17.5 ± 0.2 |
| 19.1 ± 0.2 |
| 19.8 ± 0.2 |
| 20.8 ± 0.2 |
| 21.5 ± 0.2 |
| 23.9 ± 0.2 |
| 24.4 ± 0.2 |
| 25.4 ± 0.2 |
| 29.0 ± 0.2 |
| 29.7 ± 0.2 |
| 31.5 ± 0.2 |
| 31.8 ± 0.2 |
| 32.4 ± 0.2 |
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystallites.
-
Data Acquisition: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. This pattern can be compared to reference patterns for phase identification and purity assessment.
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for probing the local atomic environment in solid materials. It is particularly useful for identifying and characterizing different polymorphic forms, which may be difficult to distinguish by XRD alone. Studies on cyanocobalamin, a very similar molecule, have demonstrated the utility of multinuclear (¹³C, ¹⁵N, ³¹P, and ⁵⁹Co) ssNMR for differentiating polymorphs.[1][2][6][7]
Key Observables in ssNMR of Cobalamins:
-
¹³C Chemical Shifts: Sensitive to the local conformation and packing of the molecule. Differences in ¹³C chemical shifts between samples can indicate the presence of different polymorphs.[1][7]
-
⁵⁹Co Quadrupolar Coupling and Chemical Shift Anisotropy: Provide detailed information about the electronic structure and symmetry of the cobalt center, which can vary between different crystalline forms.[8]
Experimental Protocol:
-
Sample Packing: The powdered this compound sample is packed into a solid-state NMR rotor.
-
Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) inside a strong magnetic field. Radiofrequency pulses are applied to excite the nuclei of interest (e.g., ¹³C, ⁵⁹Co), and the resulting signals are detected.
-
Spectral Analysis: The resulting NMR spectrum provides information on the chemical shifts and couplings of the nuclei, which can be used to deduce structural information and identify different solid forms.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the crystalline structure of this compound.
Caption: Logical workflow for verifying the crystalline structure of this compound.
Conclusion
The verification of the crystalline structure of this compound is most definitively achieved through single crystal X-ray diffraction, which provides an unambiguous 3D atomic arrangement. However, due to the practical challenges of growing suitable single crystals, powder X-ray diffraction serves as an essential tool for routine identification, phase purity analysis, and quality control. For a deeper understanding of polymorphism and the local molecular environment, solid-state NMR spectroscopy offers invaluable complementary information. A multi-technique approach, integrating data from these methods, provides the most comprehensive and robust characterization of the solid-state properties of this compound, ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High resolution crystal structure of the methylcobalamin analogues ethylcobalamin and butylcobalamin by X-ray synchrotron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105801647B - Mecobalamin compound and contain its preparation and preparation method - Google Patents [patents.google.com]
- 6. [PDF] A Multinuclear Solid-State NMR Analysis of Vitamin B12 in Its Different Polymorphic Forms | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of the Metabolic Stability of Methylcobalamin and Adenosylcobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of two key active forms of vitamin B12: Methylcobalamin (MeCbl) and Adenosylcobalamin (AdCbl). The information presented is based on available scientific literature and is intended to support research and development in pharmacology and nutritional science.
Introduction
Methylcobalamin and Adenosylcobalamin are the two primary coenzyme forms of vitamin B12 utilized by the human body. While both are essential for health, they exhibit distinct metabolic roles and participate in different biochemical pathways. MeCbl is predominantly active in the cytoplasm, where it plays a crucial role in the methylation cycle, including the conversion of homocysteine to methionine.[1] In contrast, AdCbl is primarily located in the mitochondria and is a critical cofactor for the enzyme methylmalonyl-CoA mutase, which is essential for the metabolism of certain fatty acids and amino acids.[2] Understanding the comparative metabolic stability of these two forms is vital for the development of effective therapeutic and supplemental formulations.
Metabolic Fate and Bioavailability
Upon oral administration, both Methylcobalamin and Adenosylcobalamin are believed to undergo a similar initial metabolic process. The prevailing scientific consensus is that all supplemental forms of vitamin B12 are reduced to a core cobalamin molecule within the cytosol.[1][3] The methyl or adenosyl groups from the supplemented forms are cleaved and are not directly utilized in the subsequent intracellular synthesis of the active coenzymes.[1][3] This core cobalamin molecule is then converted into MeCbl in the cytosol and AdCbl in the mitochondria, with the final intracellular ratio of these coenzymes being independent of the specific form of B12 that was ingested.[1][3]
Despite this common pathway, there are indications that the overall bioavailability and tissue retention may differ between various forms of B12. These differences could be attributed to varying affinities for transport proteins and cellular uptake mechanisms.[4] For instance, some research suggests that AdCbl may be preferentially bound by transcobalamin-II (TC-II), the primary protein responsible for delivering B12 to cells, potentially leading to more efficient cellular uptake.[4]
Comparative Data Summary
Direct head-to-head quantitative data on the metabolic stability of Methylcobalamin versus Adenosylcobalamin is limited in the current scientific literature. However, based on existing studies comparing them to other forms of vitamin B12 (like cyanocobalamin) and their known physicochemical properties, a qualitative comparison can be made.
| Parameter | Methylcobalamin (MeCbl) | Adenosylcobalamin (AdCbl) | Key Observations & Citations |
| Primary Location | Cytosol | Mitochondria | MeCbl is crucial for cytoplasmic methylation reactions, while AdCbl is essential for mitochondrial energy metabolism.[1][2] |
| Primary Function | Homocysteine to Methionine conversion; Neurotransmitter synthesis | Fatty acid and amino acid metabolism (via methylmalonyl-CoA mutase) | MeCbl supports neurological function, while AdCbl is key for cellular energy production.[2] |
| Physicochemical Stability | Known to be less stable than cyanocobalamin; sensitive to light and heat. | Generally considered more stable than MeCbl, but less stable than cyanocobalamin. | MeCbl is particularly susceptible to degradation, which has implications for formulation and storage.[5][6][7] |
| Cellular Uptake | Efficiently taken up by cells. | May have a higher affinity for the TC-II transporter, potentially leading to more efficient cellular delivery. | Differences in transport protein affinity could influence bioavailability at the cellular level.[4] |
| Tissue Retention | Some studies suggest good retention, possibly better than cyanocobalamin. | Data on comparative tissue retention with MeCbl is not readily available. | Higher retention could lead to a more sustained therapeutic effect.[8] |
Experimental Protocols
To assess the metabolic stability of cobalamin analogues like Methylcobalamin and Adenosylcobalamin, in vitro methods such as the liver microsomal stability assay are commonly employed. This assay provides key parameters like intrinsic clearance and half-life.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Objective: To determine the rate of metabolism of Methylcobalamin and Adenosylcobalamin when incubated with human liver microsomes and a NADPH regenerating system.
2. Materials:
-
Methylcobalamin and Adenosylcobalamin test compounds
-
Human Liver Microsomes (e.g., pooled from multiple donors)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (or other suitable quenching solvent)
-
Internal Standard for LC-MS/MS analysis
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for quantification
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Methylcobalamin and Adenosylcobalamin in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer with MgCl₂).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In separate tubes, pre-warm the liver microsomes, incubation buffer, and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in the incubation buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound (Methylcobalamin or Adenosylcobalamin) in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Metabolic Pathway of Vitamin B12
References
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [mdpi.com]
- 2. veganhealth.org [veganhealth.org]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. argalys.com [argalys.com]
- 6. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. ivboost.uk [ivboost.uk]
Safety Operating Guide
Proper Disposal of Methylcobalamin xHydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Methylcobalamin xHydrate, a synthetic form of vitamin B12. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields and protective gloves.[2][3] Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[4][5] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[2][3][5] |
| Inhalation | Remove to fresh air. If you feel unwell, get medical advice/attention.[3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations.[6][7][8] The following steps provide a general guideline for proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container. Do not mix with other chemical wastes to prevent unforeseen reactions.[9][10]
-
Aqueous Solutions: While some non-hazardous aqueous solutions can be disposed of down the drain, it is generally recommended not to flush chemical substances into the sanitary sewer system.[7][8] Collect aqueous solutions containing this compound in a designated, sealed container.
-
Contaminated Materials: Any materials such as weigh boats, gloves, or wipes that are contaminated with this compound should be collected in a separate, sealed bag or container labeled as "Contaminated Lab Debris."
Step 2: Container Management
-
Ensure all waste containers are in good condition and compatible with the waste they are holding.[10][11]
-
Label all waste containers clearly with "Waste this compound" and the date of accumulation.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be away from general lab traffic and clearly marked.
-
Ensure that incompatible wastes are not stored together.[9]
Step 4: Disposal of Empty Containers
-
A container that held this compound can be disposed of as regular trash if it is completely empty.[12]
-
To ensure a container is "empty," it is best practice to triple-rinse it with a suitable solvent (such as water).[10][12][13]
-
The first rinsate should be collected as chemical waste.[13] Subsequent rinses can often be disposed of down the drain, but check with your institution's Environmental Health and Safety (EHS) office.[13]
-
Deface or remove the original label from the empty container before disposal.[12]
Step 5: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste.[11][12]
-
Do not attempt to transport chemical waste yourself.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. tcichemicals.com [tcichemicals.com]
- 6. stemcell.com [stemcell.com]
- 7. carlroth.com [carlroth.com]
- 8. astechireland.ie [astechireland.ie]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
- 13. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Logistical Information for Handling Methylcobalamin xHydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Methylcobalamin xHydrate, including personal protective equipment (PPE) guidelines, first aid procedures, and operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard[1][2]. However, adherence to good industrial hygiene and safety practices is crucial. The primary routes of exposure are inhalation and ingestion[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | To prevent eye contact with airborne particles. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][5] | To prevent skin contact. |
| Skin and Body Protection | Long-sleeved clothing or a lab coat.[1][6] | To minimize skin exposure. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[6][7] An effective dust mask or a NIOSH/MSHA approved respirator should be used if dust is generated or if exposure limits are exceeded.[1][6] | To prevent inhalation of dust particles. |
Occupational Exposure Limits:
| Organization | TWA (8-hour) | STEL (15-minute) |
| UK EH40/2005 | 0.1 mg/m³[5][6] | 0.3 mg/m³[5][6] |
Operational Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels, especially if user operations generate dust[1][8].
-
Ensure an eyewash station and safety shower are readily accessible[3].
Safe Handling Practices:
-
Do not eat, drink, or smoke when using this product[6].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][7].
-
Protect from light as the material is light-sensitive[1].
-
Recommended storage temperature is often refrigerated at 2-8°C[1].
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[3][5][9] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1][3][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[3][5][9] |
Accidental Release Measures:
-
Use personal protective equipment as required[7].
-
Sweep up and shovel into suitable containers for disposal. Clean the contaminated surface thoroughly[1][7].
-
Prevent product from entering drains[1].
Disposal Plan
Waste must be disposed of in accordance with federal, state, and local environmental control regulations[1]. Do not allow material to contaminate ground water systems or enter sewers[7][11]. Empty containers should be taken for local recycling, recovery, or waste disposal[1]. Consult with a licensed professional waste disposal service to dispose of this material.
The logical relationship for responding to an accidental spill is outlined in the diagram below.
Caption: A diagram showing the logical steps for responding to an accidental spill of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. hmdb.ca [hmdb.ca]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
